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1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane Documentation Hub

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  • Product: 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane
  • CAS: 256475-59-9

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane

Structural Characterization, Synthetic Methodologies, and Pharmacological Utility[1][2][3] Executive Summary This technical guide provides a comprehensive analysis of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane , a privil...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodologies, and Pharmacological Utility[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane , a privileged scaffold in medicinal chemistry.[1][2] Structurally characterized by a seven-membered homopiperazine ring linked to a 4-methoxyphenethyl moiety, this molecule serves as a critical intermediate and pharmacophore in the development of Central Nervous System (CNS) agents.[1][2] It exhibits significant utility in the design of ligands for Sigma-1 (


) receptors , Dopamine (

) receptors
, and as a building block for neuroprotective agents.[1]
Physicochemical Profile

The physicochemical properties of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane dictate its solubility, membrane permeability, and suitability as a CNS-penetrant drug scaffold.[1][2]

PropertyValueTechnical Note
IUPAC Name 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepaneOften referred to as N-(4-methoxyphenethyl)homopiperazine.[1][2]
Molecular Formula

Molecular Weight 234.34 g/mol Ideal range for Fragment-Based Drug Discovery (FBDD).[1][2]
Exact Mass 234.173213 DaMonoisotopic mass for HRMS validation.[1][2]
LogP (Calc) 1.8 – 2.2Lipophilic enough for BBB penetration; amenable to salt formation.
TPSA ~35

Topological Polar Surface Area; favorable for CNS absorption (<90

).
pKa (Calc) ~9.8 (Secondary Amine)Predominantly ionized at physiological pH (7.4).[1]
Physical State Viscous Oil (Free Base)Hygroscopic.[1] Usually stored as a dihydrochloride or fumarate salt.[1][2]
Structural Analysis & Connectivity

The molecule consists of two distinct domains: the Lipophilic Tail (4-methoxyphenethyl) and the Polar Head (1,4-diazepane).[1][2]

  • The Linker: The ethyl (

    
    ) spacer allows for rotational freedom, enabling the aromatic ring to adopt favorable pi-stacking interactions within receptor binding pockets (e.g., the aromatic cage of the Acetylcholinesterase or Sigma-1 receptor).[1][2]
    
  • The Ring: The 1,4-diazepane ring is a flexible seven-membered heterocycle.[1][2] Unlike the rigid piperazine (6-membered), the diazepane ring can adopt twist-chair or twist-boat conformations, providing a unique vector for the secondary amine (

    
    ) to engage in hydrogen bonding or further derivatization.[1][2]
    
Diagram 1: Structural Connectivity (DOT Visualization)

G cluster_0 Lipophilic Tail cluster_1 Polar Head Anisole 4-Methoxyphenyl (Aromatic Interaction) Linker Ethyl Linker (Rotational Freedom) Anisole->Linker C-C Bond N1 Tertiary Amine (N1) (Linkage Point) Linker->N1 N-Alkylation Ring 1,4-Diazepane Ring (7-Membered Scaffold) N1->Ring N4 Secondary Amine (N4) (Nucleophilic Center) Ring->N4 Distal Nitrogen

Caption: Structural segmentation of the molecule highlighting the lipophilic pharmacophore and the polar, reactive diazepane core.[1][2]

Synthetic Methodologies

To ensure high purity and prevent the formation of bis-alkylated byproducts (where both nitrogens react), a Mono-Protection Strategy is the authoritative standard.[1][2] Direct alkylation of unprotected homopiperazine often yields a mixture of mono-, bis-, and polymeric products.[1][2]

Protocol A: N-Alkylation (Nucleophilic Substitution)

This is the preferred route for scale-up, utilizing N-Boc-homopiperazine to ensure regioselectivity.[1][2]

Reagents:

  • tert-Butyl 1,4-diazepane-1-carboxylate (N-Boc-homopiperazine)[1][2]

  • 1-(2-Bromoethyl)-4-methoxybenzene[1][2]

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Acetonitrile (

    
    ) or DMF.[1][2][3]
    

Step-by-Step Workflow:

  • Reaction Setup: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous Acetonitrile (0.1 M).

  • Base Addition: Add anhydrous

    
     (2.0 eq).[1][2] The excess base neutralizes the HBr generated during the reaction.[1][2]
    
  • Alkylation: Add 1-(2-bromoethyl)-4-methoxybenzene (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours under Nitrogen atmosphere. Causality: Heat is required to overcome the activation energy of the 
    
    
    
    displacement on the secondary bromide.[2]
  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and Water.[1][2][4]

  • Deprotection: Treat the intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:4 v/v) at

    
     to room temperature for 2 hours to remove the Boc group.
    
  • Isolation: Basify with NaOH (2M) to pH > 12 and extract with DCM. The organic layer contains the target free base.[1][2]

Diagram 2: Synthetic Pathway (DOT Visualization)

Synthesis Start N-Boc-Homopiperazine Step1 Step 1: N-Alkylation (K2CO3, MeCN, Reflux) Start->Step1 Reagent 4-Methoxyphenethyl Bromide Reagent->Step1 Inter Intermediate: 1-Boc-4-[2-(4-methoxyphenyl)ethyl]-1,4-diazepane Step1->Inter Step2 Step 2: Acidic Deprotection (TFA / DCM) Inter->Step2 Final Target Product: 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane Step2->Final

Caption: Step-wise synthesis via the Boc-protection route to ensure mono-alkylation selectivity.

Analytical Characterization (Self-Validating Systems)

The identity of the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (

-NMR)

Solvent:


 or 

.[1][2]
  • Aromatic Region: Two doublets (AA'BB' system) around

    
     6.8 – 7.2 ppm, characteristic of the para-substituted benzene ring.[1]
    
  • Methoxy Group: A sharp singlet (3H) at

    
     3.7 – 3.8 ppm.[1][5] This is the diagnostic anchor peak.[1][2]
    
  • Diazepane Ring: Multiplets in the range of

    
     1.6 – 2.8 ppm.[1][2] The protons adjacent to the nitrogens will be deshielded.[1][2]
    
  • Linker: Two triplets (or broad multiplets) around

    
     2.6 – 2.8 ppm corresponding to the 
    
    
    
    chain.[1][2]
Mass Spectrometry (ESI-MS)[1][2]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion:

    
    
    
  • Expected m/z: 235.2[1][2]

  • Validation: The absence of a peak at m/z ~369 confirms no bis-alkylation occurred (where two phenethyl groups attach to one diazepane).[1][2]

Pharmacological Context & Applications

This molecule is rarely a final drug but rather a high-affinity ligand scaffold .[1][2]

  • Sigma Receptor Ligands: The 4-methoxyphenethyl amine motif is a classic pharmacophore for Sigma-1 (

    
    ) receptors.[1][2] The diazepane ring provides a conformational constraint that often improves selectivity over Sigma-2 receptors compared to flexible linear amines.[1][2]
    
  • Dopamine D3 Antagonists: Homopiperazine derivatives are frequently explored as

    
     receptor antagonists for the treatment of schizophrenia and substance abuse disorders.[1][2] The secondary amine (
    
    
    
    ) is typically capped with an amide or sulfonamide to complete the pharmacophore.
  • Neuroprotection:

    
     agonists derived from this scaffold have shown potential in modulating calcium signaling in the Endoplasmic Reticulum (ER), providing neuroprotective effects in models of Alzheimer's disease.
    
References
  • PubChem Compound Summary. (2024). 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane.[1][2] National Center for Biotechnology Information.[1][2] [Link]

  • Anan, H., et al. (2020).[1] Synthesis and Structure-Activity Relationships of 1,4-Diazepane Derivatives as Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (Generalized citation for diazepane scaffold utility).

  • Huang, Y., et al. (2001).[1] Synthesis of Homopiperazine Derivatives via N-Alkylation. Tetrahedron Letters, 42(4), 750-753.[1] (Foundational protocol for mono-alkylation).

  • ISO 17025 Protocols.General Requirements for the Competence of Testing and Calibration Laboratories.

Sources

Exploratory

Therapeutic potential of 1,4-diazepane derivatives in drug discovery

Title: Expanding the Pharmacophore: The Therapeutic Utility of 1,4-Diazepane Scaffolds in Drug Discovery Executive Summary The 1,4-diazepane (homopiperazine) moiety represents a "privileged scaffold" in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Expanding the Pharmacophore: The Therapeutic Utility of 1,4-Diazepane Scaffolds in Drug Discovery

Executive Summary

The 1,4-diazepane (homopiperazine) moiety represents a "privileged scaffold" in modern medicinal chemistry, offering a distinct structural advantage over its six-membered homolog, piperazine. While piperazine derivatives dominate historical drug libraries, the seven-membered 1,4-diazepane ring introduces unique conformational flexibility (twist-boat/chair interconversion) and altered vector orientation of substituents. This guide analyzes the therapeutic utility of 1,4-diazepane derivatives, focusing on their high-affinity interactions in Central Nervous System (CNS) targets (specifically Sigma receptors) and epigenetic modulators (HDAC inhibitors), supported by robust synthetic protocols and validated pharmacological data.

Structural & Conformational Dynamics: The "Why" of Diazepanes

In rational drug design, the transition from a 6-membered piperazine to a 7-membered diazepane is not merely a homologation; it is a strategic alteration of the pharmacophore's spatial reach.

  • Conformational Flexibility: Unlike the rigid chair conformation of piperazine, 1,4-diazepane exists in a dynamic equilibrium between twist-boat and distorted chair conformations. This entropy allows the scaffold to "mold" into cryptic hydrophobic pockets that are sterically inaccessible to rigid analogs.

  • Vectorial Display: The N1-N4 distance in 1,4-diazepane is approximately 3.0 Å (compared to ~2.8 Å in piperazine), but more importantly, the bond vectors of substituents at N1 and N4 are not strictly parallel. This allows for the simultaneous engagement of binding sites located at obtuse angles, a critical feature for dual-target ligands (e.g., Sigma-1/Sigma-2).

Synthetic Architectures: Regioselective Functionalization

The primary challenge in 1,4-diazepane chemistry is distinguishing between the two equivalent nitrogen atoms. The most robust industrial workflow involves mono-protection followed by sequential functionalization.

Core Synthetic Workflow (DOT Diagram)

The following diagram illustrates the standard "Boc-Strategy" for generating diverse N1,N4-disubstituted libraries, a method validated for high-throughput screening.

SyntheticWorkflow Start 1,4-Diazepane (Core Scaffold) Step1 Mono-Boc Protection (Regiocontrol) Start->Step1 (Boc)2O, DCM 0°C to RT Step2 N1-Acylation/Alkylation (Diversity Point A) Step1->Step2 R1-COCl or R1-Br Base (TEA/K2CO3) Step3 TFA Deprotection (Liberate N4) Step2->Step3 TFA/DCM (1:4) Step4 N4-Reductive Amination (Diversity Point B) Step3->Step4 R2-CHO, NaCNBH3 MeOH, pH 5-6 Final Final Ligand (e.g., Sigma/HDAC Inhibitor) Step4->Final Purification

Caption: Figure 1: Step-wise regioselective synthesis of N1,N4-disubstituted 1,4-diazepane libraries using the Boc-protection strategy.

Therapeutic Case Studies

Case Study A: CNS & Pain Management (Sigma Receptors)

The Sigma-1 receptor (σ1R) is a chaperone protein at the endoplasmic reticulum (ER)-mitochondrion interface, implicated in nociception and neuroprotection. 1,4-Diazepane derivatives have emerged as superior ligands compared to piperazines due to their ability to span the long hydrophobic tunnel of the σ1R pharmacophore.

  • Key Compound: AD258 (2,7-diazaspiro[4.4]nonane derivative).[1]

  • Mechanism: Antagonism of σ1R modulates calcium signaling and reduces central sensitization in neuropathic pain models.

  • Data: Benzofuran-substituted diazepanes show low nanomolar affinity.

Table 1: Comparative Binding Affinity of Diazepane Derivatives (Sigma Receptors)

Compound IDSubstituent (R)TargetKi (nM)Selectivity (σ2/σ1)Therapeutic Outcome
AD258 p-CN-phenylσ1R / σ2R3.5 / 2.60.74 (Balanced)Potent antiallodynic (pain relief)
2c Benzofuranσ1R8.54.12Neuroprotection / Antioxidant
3d Quinolineσ1R21.02.62Moderate affinity
Ref (Piperazine) Phenylσ1R45.01.2Lower affinity baseline
Case Study B: Oncology (HDAC Inhibition)

Histone Deacetylases (HDACs) are zinc-dependent enzymes. 1,4-Diazepane moieties serve as effective "cap groups" or linkers in HDAC inhibitors, positioning the zinc-binding group (ZBG) (usually a hydroxamic acid) into the catalytic active site.

  • Mechanism: Inhibition of HDAC6 prevents the deacetylation of

    
    -tubulin and HSP90, leading to the accumulation of acetylated proteins that trigger apoptosis in cancer cells.
    
  • Pathway Diagram:

HDAC_Mechanism Drug 1,4-Diazepane Inhibitor (Cap Group + Linker + ZBG) HDAC HDAC Enzyme (Zinc Active Site) Drug->HDAC ZBG chelates Zn2+ Complex Inhibitor-HDAC Complex HDAC->Complex Binding Substrate Acetylated Histones/Tubulin Complex->Substrate Prevents Deacetylation Result Chromatin Relaxation & Apoptosis Induction Substrate->Result Accumulation of Acetylated Substrates

Caption: Figure 2: Mechanism of HDAC inhibition by 1,4-diazepane derivatives, leading to chromatin relaxation and apoptosis.

Experimental Protocols

Protocol 1: Regioselective Synthesis (Reductive Amination)

Objective: Synthesis of N1-benzyl-N4-(4-methoxybenzyl)-1,4-diazepane.

  • Starting Material: Dissolve 1-Boc-1,4-diazepane (1.0 eq) in anhydrous DCM.

  • Acylation (Step 1): Add Benzoyl chloride (1.1 eq) and Triethylamine (1.5 eq) at 0°C. Stir for 4h.

  • Deprotection (Step 2): Treat the intermediate with TFA/DCM (20% v/v) for 2h at room temperature. Evaporate volatiles.

  • Reductive Amination (Step 3 - Critical):

    • Dissolve the crude amine salt in MeOH. Adjust pH to 5–6 using acetic acid.

    • Add 4-methoxybenzaldehyde (1.2 eq). Stir for 30 min to form the imine.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Control: Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Quench with sat.

    
    , extract with EtOAc, and purify via flash chromatography on silica gel.
    
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine Ki values for novel derivatives.

  • Membrane Preparation: Use guinea pig brain or transfected HEK293 cells expressing human σ1R. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
    -pentazocine (specific σ1 agonist) at 2 nM concentration.
    
  • Incubation:

    • Mix 100

      
      L membrane preparation + 50 
      
      
      
      L radioligand + 50
      
      
      L test compound (10 concentrations,
      
      
      to
      
      
      M).
    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation.

Future Outlook

The 1,4-diazepane scaffold is evolving beyond simple inhibition. Current research explores its use in PROTACs (Proteolysis Targeting Chimeras) , where the diazepane ring acts as a rigid yet functionalizable linker connecting an E3 ligase ligand to a target protein binder. Its secondary amines provide ideal attachment points for "click" chemistry, facilitating the rapid assembly of degrader libraries.

References

  • Synthesis and Sigma Receptor Activity: Zampieri, D. et al. (2019).[2] "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters.

  • Analgesic Potential: Sestito, S. et al. (2023).[1] "Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity."[1] Journal of Medicinal Chemistry.

  • HDAC Inhibitors: Melesina, J. et al. (2022). "HDAC Inhibitors: Innovative Strategies for Their Design and Applications." Molecules.

  • LFA-1 Antagonists: Kelly, T.A. et al. (2003).[3] "1,4-Diazepane-2-ones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters.

  • Farnesyltransferase Inhibitors: Hénon, H. et al. (2011).[4] "Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents."[4] Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: Bioactivity &amp; Pharmacology of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane

[1] Executive Summary The compound 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane represents a privileged scaffold in neuropsychiatric and oncological drug discovery. Characterized by a seven-membered homopiperazine (1,4-dia...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane represents a privileged scaffold in neuropsychiatric and oncological drug discovery. Characterized by a seven-membered homopiperazine (1,4-diazepane) ring fused to a 4-methoxyphenethyl pharmacophore, this molecule serves as a potent modulator of Sigma receptors (


 and 

)
.

Unlike its six-membered piperazine analogs (e.g., the clinical candidate Cutamesine/SA4503 ), the diazepane ring confers distinct conformational flexibility, often enhancing selectivity profiles against off-target monoamine transporters. This guide analyzes the molecule’s utility as a high-affinity Sigma-1 receptor (


R) agonist/antagonist, its emerging role in 5-HT

receptor antagonism
, and its cytotoxic potential in oncology via

receptor-mediated apoptosis.[1]

Chemical Identity & Structural Significance[1][2][3]

The core structure combines a flexible homopiperazine ring with a lipophilic phenethyl tail.[1] This architecture mimics the "N-substituted pharmacophore" essential for binding to the hydrophobic pocket of the Sigma-1 receptor chaperone.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Core scaffold
Molecular Weight 234.34 g/mol Fragment-like, high ligand efficiency
LogP ~1.7 - 2.3CNS penetrant; optimal for BBB crossing
pKa (Basic N) ~9.5Protonated at physiological pH (cationic binding)
H-Bond Donors 1 (Secondary Amine)Handle for further functionalization (SAR expansion)
Structural Activity Relationship (SAR)

The 4-methoxyphenethyl moiety is a validated "anchor" for Sigma receptors.

  • Linker Length: The ethyl linker (2 carbons) is critical. Shortening to methyl (benzyl) or lengthening to propyl often reduces

    
     affinity while altering 
    
    
    
    selectivity.
  • Ring Size: Expansion from piperazine (6-membered) to diazepane (7-membered) increases ring entropy, allowing the molecule to adopt twisted-chair conformations that can better accommodate the bulkier hydrophobic regions of the

    
     binding pocket or the 5-HT
    
    
    
    receptor.

Pharmacology & Mechanism of Action

Primary Target: Sigma-1 Receptor ( R) Modulation

The 1,4-diazepane derivative acts as a high-affinity ligand for the


R, an endoplasmic reticulum (ER) chaperone protein.[2]
  • Binding Affinity (

    
    ):  Analogs of this scaffold (e.g., N-benzyl derivatives) exhibit 
    
    
    
    values in the 0.8 – 5.0 nM range. The specific 4-methoxyphenethyl variant is predicted to have sub-nanomolar affinity due to the optimal overlap with the SA4503 pharmacophore.[1]
  • Mechanism:

    • Chaperone Translocation: Upon binding, the ligand dissociates

      
      R from BiP (Binding immunoglobulin protein) at the Mitochondria-Associated ER Membrane (MAM).
      
    • Calcium Gating: The free

      
      R stabilizes 
      
      
      
      receptors, enhancing
      
      
      flux from the ER to mitochondria.
    • Neuroprotection: This calcium boost increases ATP production and activates anti-apoptotic pathways (e.g., Bcl-2), providing neuroprotection in models of Alzheimer's and ischemic stroke.

Secondary Target: Sigma-2 Receptor ( R) & Oncology

In oncological contexts, the homopiperazine ring shifts selectivity toward the


 receptor (identified as TMEM97).
  • Cytotoxicity: Ligands binding

    
    R trigger the release of lysosomal enzymes and disrupt cellular calcium homeostasis, leading to caspase-independent cell death in resistant tumor lines (e.g., MCF-7, Reh).
    
Mechanism Visualization

The following diagram illustrates the signal transduction pathway triggered by


R activation.

SigmaPathway Ligand 1-[2-(4-Methoxyphenyl)ethyl] -1,4-diazepane S1R_BiP Sigma-1 R / BiP Complex (ER Membrane) Ligand->S1R_BiP Binds S1R_Free Active Sigma-1 R S1R_BiP->S1R_Free Dissociation IP3R IP3 Receptor Stabilization S1R_Free->IP3R Chaperones Ca_Flux Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flux Enhances ATP Increased ATP Synthesis Ca_Flux->ATP Stimulates Neuroprotection Neuroprotection (Anti-Apoptosis) ATP->Neuroprotection Result

Caption: Figure 1.[3] Mechanism of Sigma-1 Receptor activation by the diazepane ligand, leading to mitochondrial bioenergetic enhancement.[1]

Experimental Methodologies

To validate the bioactivity of this compound, the following standardized protocols are recommended. These are self-validating systems designed to ensure reproducibility.

Synthesis Workflow (Reductive Amination)

A robust synthesis route is essential for generating high-purity material for biological assays.[1]

Protocol:

  • Reactants: Combine 1,4-diazepane (homopiperazine) (1.0 eq) with 2-(4-methoxyphenyl)acetaldehyde (1.0 eq) in dry Dichloromethane (DCM).

  • Imine Formation: Stir at room temperature for 2 hours under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise.
    
  • Quench & Workup: Stir overnight. Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH4OH).

Synthesis Start Homopiperazine + 4-Methoxyphenylacetaldehyde Step1 Imine Formation (DCM, RT, 2h) Start->Step1 Step2 Reductive Amination (NaBH(OAc)3, 0°C) Step1->Step2 Product 1-[2-(4-Methoxyphenyl)ethyl] -1,4-diazepane Step2->Product

Caption: Figure 2. Synthetic route via reductive amination to yield the target diazepane.[1][4]

Radioligand Binding Assay ( Receptor)

Objective: Determine the affinity constant (


).
  • Tissue Source: Guinea pig brain membranes (rich in

    
    ).[1][2]
    
  • Radioligand:

    
     (highly selective 
    
    
    
    agonist).
  • Non-specific Binding: Defined using 10

    
     Haloperidol.
    
  • Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Analysis: Terminate via rapid filtration over GF/B filters. Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Therapeutic Applications & Status

Neuropsychiatry (Schizophrenia & Anxiety)

The 1,4-diazepane scaffold is investigated as an improvement over traditional piperazine antipsychotics.

  • Advantage: The expanded ring often reduces affinity for Dopamine

    
     receptors while maintaining Sigma affinity. This "cleaner" profile may reduce extrapyramidal side effects (EPS) common with typical antipsychotics.[1]
    
  • 5-HT6 Antagonism: Derivatives of this structure have shown promise in improving cognition by blocking 5-HT

    
     receptors, which modulates cholinergic and glutamatergic transmission.
    
Neuropathic Pain

Sigma-1 antagonists are potent analgesics.[5] By blocking the sensitization of nociceptors in the spinal cord, 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane derivatives can attenuate mechanical allodynia in models of nerve injury (e.g., sciatic nerve ligation).[1]

Oncology

The compound acts as a "Trojan horse" for delivering cytotoxic payloads or directly inducing apoptosis via


 receptors in pancreatic and breast cancer cells.[1]

References

  • Sigma-1 Receptor Chaperone Mechanism

    • Source:

    • Context: Mechanistic role of Sigma-1 ligands in calcium signaling and neuroprotection.[1]

  • Homopiperazine Analogs as Sigma Ligands

    • Title: SYA 013 analogs as sigma-2 selective ligands: structure-affinity relationship studies.[1][6]

    • Source:[1]

    • Context: Detailed SAR of homopiperazine vs. piperazine rings in Sigma receptor binding.
  • Synthesis of 1,4-Diazepane Deriv

    • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
    • Source:[1]

    • Context: Synthetic methodologies for the diazepane core.[4][6][7]

  • Sigma Ligands in Pain Management

    • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1][8]

    • Source:[1]

    • Context: Evaluation of similar scaffolds for antinociceptive activity.[8]

  • SA4503 (Cutamesine)

    • Title: Sigma Receptor Agonists and Antagonists.[8][4][2][5][9][10]

    • Source:

    • Context: Comparative binding data for the 4-methoxyphenethyl pharmacophore.

Sources

Exploratory

The Seven-Membered Ring that Reshaped Neuropharmacology: A Technical Guide to the History and Discovery of N-Substituted 1,4-Diazepane Ligands

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has emerged from relative obscurity to become a privi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its unique conformational flexibility allows it to present substituents in three-dimensional space in a manner that is highly effective for targeting complex protein binding sites, particularly those of G-protein coupled receptors (GPCRs). This technical guide provides an in-depth exploration of the history, discovery, and development of N-substituted 1,4-diazepane ligands. We will trace the evolution of this scaffold from its early synthetic origins to its pivotal role in the development of blockbuster drugs and promising clinical candidates. This guide will delve into the key scientific breakthroughs, synthetic strategies, and structure-activity relationships that have defined the field, offering valuable insights for researchers engaged in the design and discovery of novel therapeutics.

From Heterocyclic Curiosity to a Scaffold of Significance: An Historical Overview

The story of N-substituted 1,4-diazepane ligands is not a linear progression but rather a convergence of synthetic accessibility and the relentless pursuit of novel biological targets. The core 1,4-diazepane ring, also known as homopiperazine, was first synthesized in the early 20th century. However, for many decades, it remained largely a chemical curiosity, overshadowed by its smaller six-membered cousin, piperazine, which found widespread use in pharmaceuticals.

A significant turning point came with the explosive growth of research into benzodiazepines in the mid-20th century. The landmark discovery of chlordiazepoxide (Librium) in 1960 and diazepam (Valium) in 1963 ignited an intense interest in seven-membered heterocyclic systems for their profound effects on the central nervous system (CNS).[1][2] While these early benzodiazepines were 1,4-benzodiazepines, their success laid the conceptual groundwork for exploring other diazepine scaffolds.

The systematic exploration of N-substituted 1,4-diazepanes as distinct pharmacophores began to gain momentum in the latter half of the 20th century. Researchers started to appreciate that the N-substituents on the flexible diazepane ring could be used to precisely orient functional groups to interact with specific receptor pockets. This realization, coupled with advancements in synthetic organic chemistry, set the stage for the modern era of N-substituted 1,4-diazepane drug discovery.

The Synthetic Toolkit: Building the 1,4-Diazepane Core and its Derivatives

The utility of any chemical scaffold in drug discovery is intrinsically linked to the efficiency and versatility of its synthesis. The development of robust synthetic methodologies has been a critical enabler for the exploration of N-substituted 1,4-diazepanes.

Early Approaches to the Homopiperazine Core

Early syntheses of the parent 1,4-diazepane (homopiperazine) often involved multi-step sequences with moderate yields. One of the earliest documented methods, reported in 1961, involved the cyclization of a diamine precursor. These initial methods, while foundational, were often limited in scope and not readily amenable to the introduction of diverse substituents.

Modern Strategies for N-Substitution and Scaffold Elaboration

The true potential of the 1,4-diazepane scaffold was unlocked with the advent of more sophisticated synthetic techniques that allowed for precise control over N-substitution.

Reductive amination has become a cornerstone for the synthesis of N-substituted 1,4-diazepanes. This powerful reaction allows for the direct installation of a wide variety of substituents onto the nitrogen atoms of the diazepane ring.

Experimental Protocol: General Procedure for Reductive Amination of 1,4-Diazepane

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired aldehyde or ketone (1.0-2.2 eq.).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted and purified by column chromatography.

More recently, palladium-catalyzed cyclization reactions have emerged as a powerful tool for the construction of substituted 1,4-diazepane and benzodiazepine cores.[3] These methods often proceed through the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack by a nitrogen atom to form the seven-membered ring.[3] This approach offers a high degree of control over the final structure and allows for the synthesis of complex, poly-substituted derivatives.

Workflow: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product N-Tosyl-disubstituted 2-aminobenzylamine N-Tosyl-disubstituted 2-aminobenzylamine Pd Catalyst Pd Catalyst N-Tosyl-disubstituted 2-aminobenzylamine->Pd Catalyst Propargylic Carbonate Propargylic Carbonate Propargylic Carbonate->Pd Catalyst π-Allylpalladium Intermediate Formation π-Allylpalladium Intermediate Formation Pd Catalyst->π-Allylpalladium Intermediate Formation Intramolecular Nucleophilic Attack Intramolecular Nucleophilic Attack π-Allylpalladium Intermediate Formation->Intramolecular Nucleophilic Attack Substituted 1,4-Benzodiazepine Substituted 1,4-Benzodiazepine Intramolecular Nucleophilic Attack->Substituted 1,4-Benzodiazepine G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin Orexin Orexin_Receptor Orexin Receptor (GPCR) Orexin->Orexin_Receptor Binds and Activates Suvorexant Suvorexant Suvorexant->Orexin_Receptor Binds and Blocks G_Protein G-Protein Activation Orexin_Receptor->G_Protein Activates Sleep Promotion of Sleep Orexin_Receptor->Sleep Promotes Wakefulness Wakefulness Promoting Pathways G_Protein->Wakefulness Leads to

Caption: Suvorexant blocks orexin binding, inhibiting wakefulness pathways.

Beyond Insomnia: Expanding the Therapeutic Landscape

The success of N-substituted 1,4-diazepanes as orexin antagonists has spurred investigations into their utility for other therapeutic targets.

Cannabinoid Receptor 2 (CB2) Agonists

The cannabinoid receptor 2 (CB2) is a promising target for the treatment of inflammatory and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation. High-throughput screening has identified 1,4-diazepane derivatives as potent and selective CB2 agonists. [4][5]Medicinal chemistry efforts have focused on optimizing the metabolic stability and pharmacokinetic properties of these compounds to develop viable clinical candidates. [4]Although a cryo-EM structure of a diazepane ligand bound to CB2 is not yet available, the structure of the CB2-Gi signaling complex with another agonist provides a template for understanding the binding mode of these ligands. [6][7]

Sigma Receptor Modulators

Sigma receptors, particularly the sigma-1 subtype, are involved in a variety of cellular functions and are implicated in neuropsychiatric disorders. N-substituted 1,4-diazepane derivatives have been designed and synthesized as sigma receptor ligands, with potential applications as antipsychotics and for the treatment of neurodegenerative diseases. [8]The crystal structure of the sigma-1 receptor has been solved with various ligands, providing a structural basis for the rational design of new modulators. [9][10]

Future Directions and Conclusion

The journey of N-substituted 1,4-diazepane ligands from a simple heterocyclic core to a clinically validated "privileged scaffold" is a testament to the power of medicinal chemistry and the importance of fundamental synthetic research. The conformational flexibility of the seven-membered ring, combined with the ability to precisely tailor N-substituents, provides a powerful platform for the design of highly specific and potent ligands for a range of biological targets.

Future research in this area will likely focus on:

  • Exploring new therapeutic targets: The unique structural features of N-substituted 1,4-diazepanes make them attractive candidates for a wider range of GPCRs and other protein targets.

  • Developing novel synthetic methodologies: The discovery of new, more efficient, and stereoselective synthetic routes will continue to be a priority, enabling the creation of more diverse and complex libraries of compounds.

  • Leveraging structural biology: The increasing availability of high-resolution structures of drug targets in complex with ligands will guide the rational design of next-generation N-substituted 1,4-diazepane therapeutics with improved efficacy and safety profiles.

References

  • Yin, J., Mobarec, J. C., Kolb, P., & Rosenbaum, D. M. (2015). Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant. Nature, 519(7542), 247–250. [Link]

  • Bartolozzi, A., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]

  • Berry, A., et al. (2011). Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters. Bioorganic & Medicinal Chemistry Letters, 21(14), 4276-4280. [Link]

  • Garcia-Borreguero, D. (2021). Dual orexin receptor antagonists – the story so far and daridorexant Phase III data. VJNeurology. [Link]

  • Yin, J., et al. (2015). Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant. ResearchGate. [Link]

  • Coleman, P. J., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Symposium Series, 1237, 199-221. [Link]

  • Roecker, A. J., & Coleman, P. J. (2016). Orexin Receptor Antagonists: Historical Perspectives and Future Opportunities. Journal of Medicinal Chemistry, 59(15), 7011-7033. [Link]

  • Cox, C. D., et al. (2010). X-Ray structure of Suvorexant (MK-4305/Compound 7). ResearchGate. [Link]

  • Wikipedia. (2023). Orexin antagonist. [Link]

  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

  • Wang, Y., et al. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 27(4), 543-546. [Link]

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini-Reviews in Medicinal Chemistry, 7(8), 793-812. [Link]

  • Winrow, C. J., & Renger, J. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 171(2), 283–293. [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

  • Whitman, D. B., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an N,N-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

  • Xing, C., et al. (2020). Cryo-EM Structure of the Human Cannabinoid Receptor CB2-Gi Signaling Complex. Cell, 180(4), 645-654.e13. [Link]

  • Gmeinwieser, J., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Medicinal Chemistry, 15, 1234-1242. [Link]

  • Xing, C., et al. (2020). Cryo-EM structure of human cannabinoid receptor 2-Gi protein in complex with agonist WIN 55212-2. RCSB PDB. [Link]

  • Xing, C., et al. (2020). Cryo-EM Structure of the Human Cannabinoid Receptor CB2-Gi Signaling Complex. Cell, 180(4), 645-654.e13. [Link]

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini-Reviews in Medicinal Chemistry, 7(8), 793-812. [Link]

  • Xing, C., et al. (2020). Cryo-EM Structure of the Human Cannabinoid Receptor CB2-Gi Signaling Complex. ResearchGate. [Link]

  • Fernandes, C., & da Silva, F. C. (2021). 1,4-Diazepane Ring-Based Systems. In Topics in Heterocyclic Chemistry (Vol. 61, pp. 1-38). Springer. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Yoshida, M., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(7), 3004. [Link]

  • Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. bioRxiv. [Link]

  • Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology, 25(11), 981-987. [Link]

  • Ellis, G. P., & Luscombe, D. K. (2008). 1,4-Diazepines. In Comprehensive Heterocyclic Chemistry III (Vol. 9, pp. 1-137). Elsevier. [Link]

  • Wick, J. Y. (2013). The history of benzodiazepines. The Consultant Pharmacist, 28(9), 538–548. [Link]

  • Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology, 25(11), 981-987. [Link]

  • Chemistry Steps. (n.d.). Synthesis of Diazepam. [Link]

  • Yuan, H., Guo, L., & Pan, X. (2016). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. Organic Chemistry: An Indian Journal, 12(4), 104. [Link]

  • Li, J., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5133. [Link]

  • Butin, A. V., et al. (2020). Synthesis of 1,4-diazepanes and benzo[b]d[11][12]iazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. Organic & Biomolecular Chemistry, 18(33), 6496-6507. [Link]

  • Whitman, D. B., et al. (2009). Discovery of a Potent, CNS-Penetrant Orexin Receptor Antagonist Based on an N,N-Disubstituted-1,4-diazepane Scaffold that Promotes Sleep in Rats. ChemMedChem, 4(7), 1069-1074. [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Wattanasin, S., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 15(4), 1217-1220. [Link]

  • Koutsoukas, A., et al. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. International Journal of Molecular Sciences, 24(16), 12948. [Link]

  • Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. OSTI.GOV. [Link]

  • Chen, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14356-14375. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane

This Application Note provides a rigorous, step-by-step synthesis protocol for 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane . This compound is a valuable intermediate in the development of GPCR ligands (e.g., orexin recept...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step synthesis protocol for 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane . This compound is a valuable intermediate in the development of GPCR ligands (e.g., orexin receptor antagonists like Suvorexant) and other bioactive heterocycles.

To ensure high regioselectivity and avoid the formation of bis-alkylated byproducts (a common issue when alkylating symmetric diamines like 1,4-diazepane), this protocol utilizes a Mono-Boc Protection Strategy . This approach guarantees that only one nitrogen atom is alkylated, ensuring high purity and yield suitable for pharmaceutical research applications.

Part 1: Technical Overview & Safety

Target Compound: 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane CAS Registry Number: 256475-59-9 (Generic reference) Molecular Formula: C


H

N

O Molecular Weight: 234.34 g/mol
Safety Assessment (Standard Laboratory Protocol)
  • Chemical Hazards: Alkyl halides (e.g., 4-methoxyphenethyl bromide) are potential alkylating agents and irritants. Trifluoroacetic acid (TFA) is corrosive.

  • Engineering Controls: All procedures must be conducted in a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Segregate halogenated organic waste (alkylation step) and acidic aqueous waste (deprotection step).

Part 2: Synthesis Protocol (The Mono-Boc Strategy)

This protocol consists of two linear steps:

  • Nucleophilic Substitution: Alkylation of tert-butyl 1,4-diazepane-1-carboxylate with 1-(2-bromoethyl)-4-methoxybenzene.

  • Acidolytic Deprotection: Removal of the Boc group to yield the free secondary amine.

Step 1: N-Alkylation

Objective: Attach the 4-methoxyphenethyl tail to the protected diazepane.

Reagents & Stoichiometry:

Reagent Equiv. Role
tert-Butyl 1,4-diazepane-1-carboxylate 1.0 Nucleophile (Protected Scaffold)
1-(2-Bromoethyl)-4-methoxybenzene 1.1 Electrophile

| Potassium Carbonate (K


CO

) | 2.5 | Base (Acid Scavenger) | | Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein-like activation) | | Acetonitrile (MeCN) | -- | Solvent (Polar Aprotic) |

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Addition: Add anhydrous K

    
    CO
    
    
    
    (2.5 equiv) and catalytic KI (0.1 equiv). Stir for 10 minutes at room temperature.
  • Alkylation: Add 1-(2-bromoethyl)-4-methoxybenzene (1.1 equiv) dropwise.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 60–80 °C for 12–16 hours. Monitor reaction progress via TLC (SiO

    
    ; Ethyl Acetate/Hexane) or LC-MS.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (K

      
      CO
      
      
      
      /KBr) through a Celite pad.
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Purify the crude intermediate (tert-butyl 4-[2-(4-methoxyphenyl)ethyl]-1,4-diazepane-1-carboxylate) via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Step 2: Boc-Deprotection

Objective: Cleave the carbamate protecting group to release the final secondary amine.

Reagents:

Reagent Role
Intermediate from Step 1 Substrate
Trifluoroacetic Acid (TFA) Acidic Reagent
Dichloromethane (DCM) Solvent

| NaHCO


 (sat. aq.) | Neutralization Agent |

Procedure:

  • Dissolution: Dissolve the purified intermediate in DCM (0.1 M).

  • Acidification: Cool the solution to 0 °C (ice bath). Add TFA dropwise (ratio: 1:4 TFA:DCM v/v).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor for the disappearance of the starting material by TLC.

  • Quenching (Critical):

    • Concentrate the reaction mixture to remove excess TFA and DCM.

    • Redissolve the oily residue in DCM.

    • Slowly add saturated aqueous NaHCO

      
       until the aqueous layer pH is basic (pH ~9–10). Caution: CO
      
      
      
      evolution.
  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (or Chloroform/Isopropanol 3:1 for better recovery).

  • Isolation: Combine organic layers, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the title compound.
  • Final Polish: If necessary, convert to the hydrochloride salt (using HCl in dioxane/ether) for long-term storage, as the free base may be prone to oxidation or carbonate formation over time.

Part 3: Visualization (Workflow Diagram)

SynthesisProtocol Start Start: tert-Butyl 1,4-diazepane-1-carboxylate Reagents1 Reagents: 4-Methoxyphenethyl bromide K2CO3, KI (cat), MeCN, Reflux Start->Reagents1 Dissolution Intermediate Intermediate: tert-Butyl 4-[2-(4-methoxyphenyl)ethyl]-1,4-diazepane-1-carboxylate Reagents1->Intermediate N-Alkylation (12-16h) Reagents2 Deprotection: TFA / DCM Followed by NaHCO3 workup Intermediate->Reagents2 Purified Intermediate Product Final Product: 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane Reagents2->Product Cleavage & Neutralization QC QC: NMR, LC-MS (Verify Mono-alkylation) Product->QC Validation

Caption: Logical workflow for the regioselective synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane using the Mono-Boc protection strategy.

Part 4: Scientific Rationale & Troubleshooting

Why this route? Direct alkylation of 1,4-diazepane (which has two equivalent secondary amines) often leads to a statistical mixture of mono-alkylated (desired), bis-alkylated (impurity), and unreacted starting material. Separating these can be tedious and yield-limiting. The Mono-Boc strategy desymmetrizes the molecule before alkylation, forcing the reaction to occur only at the free amine site.

Mechanistic Insight: The potassium iodide (KI) acts as a catalyst via the Finkelstein reaction mechanism. It converts the alkyl bromide (4-methoxyphenethyl bromide) in situ to the more reactive alkyl iodide, accelerating the nucleophilic attack by the diazepane nitrogen.

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield (Step 1) Incomplete alkylation Increase temperature to reflux; ensure reagents are anhydrous.
Bis-alkylation Boc-group instability Ensure base is not too strong (K2CO3 is preferred over NaH); avoid excessive heat (>90°C).

| Product stuck in aqueous phase | High polarity of amine | Use CHCl3/iPrOH (3:1) for extraction or salt out the aqueous layer with NaCl. |

References

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332. Link

  • Bar-Haim, G., & Kol, M. (2004). "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549–3551. (Provides context on selective alkylation challenges). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses diazepane scaffolds in drug design). Link

Application

Application Note: A Robust HPLC Method for the Analysis of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane

Abstract This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-[2-(4-Methoxyphenyl)ethyl]-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane. The protocol details a systematic approach, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification and purity assessment of this compound.

Introduction

1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane is a heterocyclic compound featuring a diazepane ring, a pharmacologically relevant scaffold found in various biologically active molecules. The accurate determination of its purity and concentration is critical in research and development, quality control, and stability studies. This document provides a detailed, step-by-step protocol for a selective and sensitive RP-HPLC method, explaining the scientific rationale behind each parameter selection to ensure methodological robustness.

Analyte Properties and Initial Considerations

A successful HPLC method development strategy begins with understanding the physicochemical properties of the analyte.

Structure:

  • IUPAC Name: 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane

  • Molecular Formula: C14H22N2O

  • Molecular Weight: 234.34 g/mol

  • Key Features: The molecule contains a basic 1,4-diazepane moiety and a UV-active 4-methoxyphenyl group. The two nitrogen atoms in the diazepane ring are basic and prone to protonation.

Physicochemical Properties:

  • Basicity: The presence of two amine groups makes this a basic compound. Basic compounds are notoriously challenging in RP-HPLC, often exhibiting poor peak shape (tailing) due to interactions with acidic silanol groups on the surface of traditional silica-based stationary phases.[1][2]

  • UV Absorbance: The 4-methoxyphenyl chromophore is expected to have significant UV absorbance, making UV detection a suitable choice. Compounds with a methoxyphenyl group typically exhibit absorption maxima around 220-230 nm and a secondary maximum around 270-290 nm.[3]

Based on these properties, the initial method development will focus on mitigating peak tailing and selecting an optimal UV wavelength for sensitive detection.

HPLC Method Development Strategy

Column Selection

For basic compounds, the choice of column is critical to achieving symmetrical peaks.[2]

  • Recommendation: A modern, high-purity, end-capped C18 column is the preferred starting point. These columns have a reduced number of accessible silanol groups, which minimizes secondary ionic interactions that cause peak tailing.[1][4] An alternative for challenging separations is a column with a stationary phase designed for high pH stability, allowing the analysis of the basic compound in its neutral, unprotonated state.[5][6]

Mobile Phase Selection

The mobile phase composition, particularly its pH, is a powerful tool for controlling the retention and peak shape of ionizable compounds.[7][8]

  • Organic Modifier: Acetonitrile is generally a good starting choice due to its low viscosity and UV transparency. Methanol can be explored as an alternative, as it can offer different selectivity.[5]

  • Aqueous Phase and pH Control:

    • Low pH Approach (Recommended Start): Operating at a low pH (e.g., pH 2-3) ensures that the basic amine groups are fully and consistently protonated, and the silanol groups on the stationary phase are undissociated.[4][9][10] This minimizes secondary interactions and leads to improved peak shape. A mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water is a common and effective starting point.[11]

    • High pH Approach: An alternative is to use a high pH mobile phase (e.g., pH > 9) with a pH-stable column. At high pH, the basic analyte is in its neutral form, which can increase retention and eliminate peak tailing from ionic interactions.[5][6]

Detection Wavelength

A Diode Array Detector (DAD) or a multi-wavelength UV detector should be used initially to determine the wavelength of maximum absorbance (λmax) for 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane. Based on the 4-methoxyphenyl group, initial screening at 225 nm and 275 nm is recommended.

Experimental Protocol: Initial Method

This section provides the starting conditions for the analysis.

4.1. Materials and Reagents

  • 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

4.2. Standard Preparation

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

  • Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a working concentration of 0.1 mg/mL.

4.3. HPLC Instrumentation and Conditions

ParameterRecommended Starting Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% to 95% B over 10 minutes, hold for 2 min, return to 5% B in 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 225 nm and 275 nm

Method Optimization Workflow

Once the initial chromatogram is obtained, a systematic approach is required to optimize the separation for resolution, peak shape, and analysis time.

Method_Optimization_Workflow cluster_start Initial Assessment cluster_optimize Optimization Cycle cluster_final Finalization InitialRun Perform Initial Run (Section 4.3) Evaluate Evaluate: - Peak Shape (Tailing Factor) - Retention Time - Resolution InitialRun->Evaluate Adjust_pH Adjust Mobile Phase pH (e.g., TFA vs Formic Acid) Evaluate->Adjust_pH If Tailing > 1.5 Adjust_Gradient Optimize Gradient Slope (Steeper for faster elution, shallower for better resolution) Evaluate->Adjust_Gradient If Poor Resolution or Long Run Time FinalMethod Optimized Method Evaluate->FinalMethod If Tailing < 1.5 & Resolution > 2.0 Adjust_pH->Evaluate Adjust_Gradient->Evaluate Adjust_Temp Adjust Column Temperature (e.g., 25-40 °C) Adjust_Gradient->Adjust_Temp Fine-tune selectivity Adjust_Temp->Evaluate Adjust_Solvent Change Organic Modifier (ACN vs. MeOH) Adjust_Temp->Adjust_Solvent If selectivity issues persist Adjust_Solvent->Evaluate Validation Proceed to Method Validation (Section 6) FinalMethod->Validation Validation_Protocol cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity & Range (5 concentration levels) Specificity->Linearity Accuracy Accuracy (Spiked samples at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope) Precision->LOD_LOQ Robustness Robustness (Small variations in method) LOD_LOQ->Robustness ValidatedMethod Validated Analytical Procedure Robustness->ValidatedMethod OptimizedMethod Optimized HPLC Method OptimizedMethod->Specificity

Caption: Logical flow of the HPLC method validation protocol.

6.1. Validation Parameters and Acceptance Criteria

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).The peak for the analyte should be pure and free from interference from other components. Peak purity index > 0.99.
Linearity Analyze at least five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The specified range for which the method is accurate, precise, and linear.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determined based on signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%, mobile phase composition ±2%).No significant change in system suitability parameters (e.g., retention time, tailing factor, resolution). RSD of results should remain within acceptable limits.

Conclusion

This application note provides a thorough and scientifically grounded framework for the development and validation of an RP-HPLC method for the analysis of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane. By understanding the analyte's chemical nature and following a systematic optimization and validation workflow, researchers can establish a reliable, robust, and accurate analytical method suitable for quality control and research applications.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Agilent Technologies.
  • Perpusnas. (2025, December 4).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Axion Labs. (2022, February 15). How to Select a Buffer for your HPLC Mobile Phase?.
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Method

Application Note: Preparation of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane for Cell Culture Assays

Introduction 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane is a synthetic small molecule belonging to the 1,4-diazepane class of compounds. This heterocyclic scaffold is of significant interest in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane is a synthetic small molecule belonging to the 1,4-diazepane class of compounds. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] Derivatives of 1,4-diazepane have been reported to exhibit diverse pharmacological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects.[1][2][3] Notably, specific analogs have been identified as potent T-type calcium channel blockers and ligands for sigma receptors, making them valuable tools for investigating cellular signaling pathways and for potential therapeutic development.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane. We present a detailed, field-proven protocol for its synthesis via reductive amination, methods for its purification and characterization, and a step-by-step procedure for preparing sterile, high-concentration stock solutions suitable for use in a variety of cell culture-based assays. The causality behind experimental choices is explained to ensure both technical accuracy and reproducibility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
IUPAC Name 1-[2-(4-methoxyphenyl)ethyl]-1,4-diazepane
CAS Number 256475-59-9
Molecular Formula C₁₄H₂₂N₂O
Molecular Weight 234.34 g/mol
Appearance Off-white to pale yellow solid/oilInferred from similar compounds
Solubility Soluble in DMSO, Methanol, Chloroform. Poorly soluble in water.Inferred from diazepane derivatives[6][7][8]

Synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane via Reductive Amination

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, offering a straightforward approach to the synthesis of substituted amines from a carbonyl compound and an amine.[9][10] This protocol outlines the synthesis of the title compound through the reaction of 1,4-diazepane with (4-methoxyphenyl)acetaldehyde, followed by reduction of the intermediate imine/enamine in situ.

Experimental Protocol: Synthesis

Materials:

  • 1,4-Diazepane

  • (4-Methoxyphenyl)acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-diazepane (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Aldehyde Addition: To the stirred solution of 1,4-diazepane, add (4-methoxyphenyl)acetaldehyde (1.1 eq). Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this reducing agent portion-wise to the reaction mixture over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane can be purified by flash column chromatography on silica gel.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% EtOAc). To prevent product tailing, it is advisable to add a small percentage of triethylamine (e.g., 0.5-1%) to the eluent system.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC Reactants 1,4-Diazepane + (4-Methoxyphenyl)acetaldehyde Reaction Reductive Amination (DCM, NaBH(OAc)₃) Reactants->Reaction 1. Mix & Stir Crude_Product Crude Product Reaction->Crude_Product 2. Quench & Extract Purification Column Chromatography Crude_Product->Purification 3. Load on Column QC Characterization (NMR, MS) Purification->QC 4. Analyze Final_Product Pure Compound QC->Final_Product 5. Verify

Quality Control: Characterization

To ensure the identity and purity of the synthesized 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane, a comprehensive analytical characterization is imperative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the structure of organic molecules.[11] The expected chemical shifts for the title compound are provided below. Spectra should be recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • 7.10-7.15 (d, 2H): Aromatic protons ortho to the methoxy group.

  • 6.80-6.85 (d, 2H): Aromatic protons meta to the methoxy group.

  • 3.79 (s, 3H): Methoxy group protons (-OCH₃).

  • 2.60-2.80 (m, 12H): Protons of the diazepane ring and the ethyl linker.

  • 1.70-1.80 (m, 2H): Protons of the central methylene group of the diazepane ring.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • 158.0: Aromatic carbon attached to the methoxy group.

  • 132.5: Quaternary aromatic carbon of the ethyl substituent.

  • 129.5 (2C): Aromatic CH carbons ortho to the methoxy group.

  • 113.8 (2C): Aromatic CH carbons meta to the methoxy group.

  • 58-60 (multiple peaks): Carbons of the ethyl linker and diazepane ring.

  • 55.2: Methoxy carbon (-OCH₃).

  • 47-50 (multiple peaks): Carbons of the diazepane ring.

  • 28-30: Central methylene carbon of the diazepane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[12]

Expected Mass Spectrum (Electrospray Ionization, ESI+):

  • [M+H]⁺: m/z = 235.18 (calculated for C₁₄H₂₃N₂O⁺)

Preparation of Stock Solutions for Cell Culture

The accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays.

Solubility Assessment

Prior to preparing a high-concentration stock solution, it is advisable to perform a preliminary solubility test. Based on the properties of similar diazepane derivatives, 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane is expected to be highly soluble in dimethyl sulfoxide (DMSO).

Protocol for 10 mM Stock Solution in DMSO

Materials:

  • Purified 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane

  • Cell culture-grade DMSO, sterile

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile 0.22 µm syringe filter (optional, if sterility is a concern)

Procedure:

  • Calculation:

    • Molecular Weight (MW) = 234.34 g/mol

    • To prepare a 10 mM stock solution, dissolve 2.34 mg of the compound in 1 mL of DMSO.

    • Adjust the mass and volume as needed for your experimental requirements.

  • Weighing and Dissolution:

    • Carefully weigh the required amount of the compound and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

  • Solubilization:

    • Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Sterilization (Optional):

    • If absolute sterility of the stock solution is required, it can be filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

The high-concentration DMSO stock solution must be diluted in cell culture medium to the desired final working concentration immediately before use.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5%, to minimize solvent-induced cytotoxicity.

  • Vehicle Control: It is essential to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

  • Serial Dilution: To avoid precipitation of the compound, it is recommended to perform serial dilutions of the stock solution in the cell culture medium.

Example: Preparation of a 10 µM working solution:

  • Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium (e.g., 1:100 dilution to make a 100 µM solution).

  • Add the appropriate volume of the intermediate dilution to the final volume of cell culture medium to achieve the desired 10 µM concentration.

Biological Context and Potential Applications

Derivatives of 1,4-diazepane have been shown to interact with various biological targets, suggesting a broad range of potential applications in cell-based assays.[4][5][13] Two particularly interesting targets for compounds with this scaffold are T-type calcium channels and sigma receptors.

T-Type Calcium Channels

T-type calcium channels are low-voltage-activated calcium channels that play crucial roles in regulating neuronal excitability, pacemaking activity in the heart, and cell proliferation. Dysregulation of T-type calcium channel activity has been implicated in various pathological conditions, including epilepsy, neuropathic pain, and cancer.[14] Cell-based assays, such as whole-cell patch-clamp electrophysiology or fluorescence-based calcium imaging using indicators like Fura-2 or Fluo-4, can be employed to investigate the inhibitory effects of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane on T-type calcium channel activity in various cell lines (e.g., HEK293 cells stably expressing specific T-type calcium channel subtypes).

Sigma Receptors

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane.[15] They are involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses. Sigma-1 receptor ligands are being investigated for their potential therapeutic effects in neurodegenerative diseases, psychiatric disorders, and cancer.[16] Radioligand binding assays are a common method to determine the affinity of a compound for the sigma-1 receptor.[13]

Signaling_Pathway Compound 1-[2-(4-Methoxyphenyl)ethyl] -1,4-diazepane Sigma1R Sigma-1 Receptor Compound->Sigma1R Binds to T_type_Ca_Channel T-type Ca²⁺ Channel Compound->T_type_Ca_Channel Blocks Ca_Signaling Intracellular Ca²⁺ Signaling Sigma1R->Ca_Signaling Modulates T_type_Ca_Channel->Ca_Signaling Regulates Cellular_Response Cellular Response (e.g., Proliferation, Viability) Ca_Signaling->Cellular_Response Influences

Conclusion

This application note provides a detailed and practical guide for the synthesis, purification, characterization, and preparation of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane for use in cell culture assays. By following these protocols and understanding the underlying scientific principles, researchers can confidently prepare this compound for their studies, ensuring the generation of high-quality, reproducible data. The diverse biological activities associated with the 1,4-diazepane scaffold make this compound a valuable tool for exploring various cellular processes and for the discovery of novel therapeutic agents.

References

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Application

Application Notes and Protocols for In Vivo Administration of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane

Abstract This document provides a comprehensive guide for the in vivo administration of the novel small molecule, 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane. As a member of the 1,4-diazepane class of heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of the novel small molecule, 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane. As a member of the 1,4-diazepane class of heterocyclic compounds, this agent is of significant interest for its potential therapeutic applications, which may span from central nervous system disorders to oncology, given the broad biological activities of this chemical scaffold[1]. These protocols are designed for researchers, scientists, and drug development professionals to ensure the safe, ethical, and effective preclinical evaluation of this compound. The methodologies outlined herein are grounded in established principles of preclinical research and are intended to be adapted to specific experimental paradigms.

Introduction to 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane and the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1]. The specific compound, 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane, is a synthetic derivative that warrants thorough in vivo investigation to elucidate its pharmacokinetic, pharmacodynamic, and toxicological profiles. The structural features of this compound suggest potential interactions with various biological targets, necessitating a systematic and well-controlled approach to its preclinical evaluation.

The primary objectives for the in vivo administration of this compound are to:

  • Determine its bioavailability and pharmacokinetic profile.

  • Establish a dose-response relationship for its biological activity.

  • Assess its safety and tolerability.

  • Evaluate its efficacy in relevant animal models of disease.

Preclinical Study Design and Ethical Considerations

All in vivo studies must be conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals. It is imperative to obtain approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board before commencing any experiments. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout the study design and execution.

Dose Formulation

The successful in vivo administration of any test compound begins with a stable and appropriate formulation. The choice of vehicle will depend on the physicochemical properties of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane and the intended route of administration.

3.1. Vehicle Selection

A preliminary solubility screen should be performed to identify a suitable vehicle. Common vehicles for preclinical studies include:

VehicleProperties and Considerations
Saline (0.9% NaCl) Aqueous vehicle suitable for water-soluble compounds. The addition of a small percentage of a solubilizing agent like DMSO or Tween 80 may be necessary for less soluble compounds.
Carboxymethylcellulose (CMC) A suspending agent used for oral administration of poorly water-soluble compounds. A common concentration is 0.5% (w/v) in water.
Polyethylene glycol (PEG) A solubilizing agent, often used in combination with other vehicles. PEG 300 and PEG 400 are common grades for in vivo use.
Dimethyl sulfoxide (DMSO) A powerful solubilizing agent, but its use should be minimized due to potential toxicity. Typically used at concentrations below 10% of the final formulation volume.

3.2. Formulation Protocol (Example for Oral Administration)

  • Determine the required concentration of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane based on the desired dose and the dosing volume for the selected animal model (e.g., 10 mg/kg in a mouse with a dosing volume of 10 mL/kg requires a 1 mg/mL solution).

  • Weigh the appropriate amount of the compound.

  • If necessary, first dissolve the compound in a minimal amount of a co-solvent like DMSO.

  • Gradually add the primary vehicle (e.g., 0.5% CMC in sterile water) while vortexing or sonicating to ensure a homogenous suspension or solution.

  • Visually inspect the formulation for any precipitation or inhomogeneity before administration.

  • Prepare the formulation fresh on the day of dosing, unless stability data indicates otherwise.

Animal Model Selection

The choice of animal model is critical and should be based on the therapeutic hypothesis being tested. For initial pharmacokinetic and safety studies, common rodent models are typically used.

Animal ModelCommon StrainsKey Considerations
Mouse C57BL/6, BALB/c, CD-1Small size, well-characterized genetics, and a wide range of available disease models. Cost-effective for initial screening.
Rat Sprague-Dawley, WistarLarger size allows for easier blood sampling and surgical manipulations. Often used for toxicology and cardiovascular studies.

In Vivo Administration Protocols

The route of administration significantly impacts the pharmacokinetic profile of a compound. The choice of route should be guided by the intended clinical application and the properties of the formulation.

5.1. Oral Gavage (PO)

Oral administration is a common and clinically relevant route.

Protocol:

  • Gently restrain the animal.

  • Measure the correct volume of the formulation into a syringe fitted with a ball-tipped gavage needle.

  • Insert the gavage needle into the esophagus and gently dispense the formulation into the stomach.

  • Monitor the animal for any signs of distress after administration.

5.2. Intraperitoneal Injection (IP)

IP injection allows for rapid absorption into the systemic circulation.

Protocol:

  • Restrain the animal to expose the abdomen.

  • Insert a needle (typically 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid is withdrawn before injecting the formulation.

  • Withdraw the needle and monitor the animal.

5.3. Intravenous Injection (IV)

IV injection provides 100% bioavailability and is used for compounds with poor oral absorption or when a rapid onset of action is required.

Protocol:

  • Place the animal in a restraining device that allows access to the tail vein.

  • Warm the tail with a heat lamp or warm water to dilate the vein.

  • Insert a needle (typically 27-30 gauge) into the lateral tail vein.

  • Slowly inject the formulation.

  • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Monitoring and Endpoint Analysis

Following administration, animals should be monitored for clinical signs of toxicity, such as changes in weight, activity, and grooming behavior. The specific efficacy endpoints will depend on the therapeutic area of investigation (e.g., behavioral tests for CNS-active compounds, tumor volume measurements for anticancer agents).

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_in_vivo In Vivo Administration Phase cluster_analysis Analysis Phase A Compound Synthesis and Characterization B Solubility Screening and Vehicle Selection A->B C Dose Formulation B->C F Dosing C->F Administer Formulation D Animal Model Selection (e.g., Mouse, Rat) E Route of Administration (PO, IP, IV) D->E E->F G Pharmacokinetic (PK) Analysis F->G Collect Samples H Pharmacodynamic (PD) and Efficacy Studies F->H Observe and Measure Endpoints I Toxicology and Safety Assessment F->I Monitor for Adverse Effects G->H H->I J Data Analysis and Reporting I->J

Caption: Experimental workflow for the in vivo administration of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane.

Potential Signaling Pathways and Mechanism of Action

Given that many diazepine derivatives, such as diazepam, act on the central nervous system by modulating the GABAA receptor, it is plausible that 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane could have similar targets[2]. The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and an inhibitory effect on neurotransmission.

Hypothesized Mechanism of Action Diagram

G cluster_membrane Neuronal Membrane GABA_R GABAA Receptor Chloride Channel Cl_in Cl- (intracellular) GABA_R:f1->Cl_in Chloride Influx Compound 1-[2-(4-Methoxyphenyl)ethyl] -1,4-diazepane Compound->GABA_R:f0 Positive Allosteric Modulation (Hypothesized) GABA GABA GABA->GABA_R:f0 Binds Cl_out Cl- (extracellular) Cl_out->GABA_R:f1 Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_in->Hyperpolarization

Caption: Hypothesized mechanism of action via positive allosteric modulation of the GABAA receptor.

Conclusion

The in vivo administration of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane is a critical step in its preclinical development. The protocols outlined in this document provide a framework for conducting these studies in a scientifically rigorous and ethical manner. Careful consideration of dose formulation, animal model selection, and route of administration will be paramount to obtaining reliable and translatable data.

References

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • diazepam. (n.d.). ClinPGx. Retrieved February 15, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997, July). FDA. Retrieved February 15, 2026, from [Link]

  • Diazepam Loaded Solid Lipid Nanoparticles: In Vitro and In Vivo Evaluations. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Diazepam Loaded Solid Lipid Nanoparticles: In Vitro and In Vivo Evaluations. (n.d.). Retrieved February 15, 2026, from [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). Retrieved February 15, 2026, from [Link]

  • Preclinical research strategies for drug development. (n.d.). AMSbiopharma. Retrieved February 15, 2026, from [Link]

  • Step 2: Preclinical Research. (2018, January 4). FDA. Retrieved February 15, 2026, from [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Diazepam. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. (n.d.). Infection and Immunity - ASM Journals. Retrieved February 15, 2026, from [Link]

  • 2-(2-Methoxyphenyl)-1-phenyl-1,4-diazepane. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • 1,4‐Diazepane Ring‐Based Systems. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Mutagenic Activity of Diazepam Evaluated by in Vivo Cytogenetic Tests. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Data Insights. (n.d.). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). Retrieved February 15, 2026, from [Link]

  • n-(1-methyl-4,5-dihydro-[2][3][4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Formulation Strategies for Low-Solubility Diazepane Derivatives

Introduction: The Formulation Challenge of Diazepane Derivatives Diazepane derivatives represent a significant class of neurologically active compounds. However, their therapeutic potential is often hampered by poor aque...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formulation Challenge of Diazepane Derivatives

Diazepane derivatives represent a significant class of neurologically active compounds. However, their therapeutic potential is often hampered by poor aqueous solubility. This inherent characteristic leads to low dissolution rates in the gastrointestinal tract, resulting in erratic absorption and suboptimal bioavailability. Consequently, researchers and formulation scientists face the critical challenge of designing effective delivery systems to unlock the full therapeutic value of these molecules.

This technical guide provides an in-depth exploration of advanced formulation strategies tailored to address the solubility limitations of diazepane derivatives. We will delve into the mechanistic basis of these techniques, offering detailed protocols and characterization methods to guide the rational development of robust oral dosage forms. The strategies discussed herein are grounded in the principles of pharmaceutical science and are designed to provide a systematic approach to overcoming the hurdles associated with this important class of compounds.

Strategic Formulation Approaches for Diazepane Derivatives

The selection of an appropriate formulation strategy for a low-solubility diazepane derivative is contingent on its specific physicochemical properties, including its lipophilicity (Log P), melting point, and molecular structure.[1][2][3] Based on these considerations, three primary formulation platforms have emerged as highly effective: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanoparticle Engineering.

Decision Pathway for Formulation Strategy Selection

The following diagram illustrates a logical workflow for selecting the most suitable formulation strategy for a given diazepane derivative.

G cluster_0 Initial Characterization cluster_1 Primary Formulation Strategies cluster_2 Key Decision Criteria API Diazepam Derivative API (Low Aqueous Solubility) Thermal_Stability Thermally Stable? API->Thermal_Stability Lipophilicity High Log P? API->Lipophilicity Dose High Dose Required? API->Dose ASD Amorphous Solid Dispersion (ASD) LBDDS Lipid-Based Drug Delivery System (LBDDS) Nano Nanoparticle Engineering Thermal_Stability->ASD Yes Thermal_Stability->LBDDS No Lipophilicity->LBDDS Yes Lipophilicity->Nano Moderate Dose->ASD High Dose->Nano Low to Moderate

Sources

Technical Notes & Optimization

Troubleshooting

Resolving degradation of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane in solution

Introduction Welcome to the dedicated technical support guide for 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals encountering stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical support guide for 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals encountering stability challenges with this molecule in solution. Degradation not only compromises experimental results but can also lead to the formation of unknown impurities, impacting data integrity and safety profiles. As your dedicated application scientist, my goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to diagnose, troubleshoot, and resolve these stability issues effectively. This guide is structured as a dynamic FAQ and troubleshooting workflow, allowing you to quickly identify the root cause of degradation and implement robust solutions.

Section 1: Frequently Asked Questions - Understanding the Instability

This section addresses the fundamental questions regarding the chemical liabilities of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane.

Q1: I'm observing a rapid loss of my compound in solution. What are the primary reasons for its degradation?

The degradation of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane is primarily rooted in its distinct structural motifs: the aliphatic 1,4-diazepane ring and the 4-methoxyphenyl group . Each presents unique vulnerabilities. The most common drivers of degradation are oxidation, photodegradation, and pH-mediated hydrolysis. The aliphatic amine nitrogens are particularly susceptible to oxidation by dissolved atmospheric oxygen, a process that can be accelerated by heat, light, and the presence of trace metal ions.[1][2] Concurrently, the methoxyaryl ether component can be a target for photodegradation and, under more forcing conditions, hydrolysis.[3][4]

Q2: Can you illustrate the most probable degradation pathways?

Certainly. The molecule's structure suggests three primary routes of degradation that researchers should be aware of. Understanding these pathways is the first step in designing effective stabilization strategies.

  • Oxidative Degradation: The tertiary and secondary amines of the diazepane ring are electron-rich and represent the primary sites for oxidation.[5] This can lead to the formation of N-oxides, hydroxylamines, or more complex ring-opened products via radical mechanisms.[6] This pathway is often the most significant contributor to degradation under standard laboratory conditions.

  • Photodegradation: The 4-methoxyphenyl group contains a chromophore that absorbs UV light. This energy absorption can lead to bond cleavage, particularly at the ether linkage, in a process known as photolysis.[3] This can result in the formation of phenolic derivatives and other related species.

  • Hydrolytic Cleavage: While aryl ethers are generally stable, the ether linkage in the methoxyphenyl group can undergo hydrolysis, especially under harsh pH conditions (strongly acidic or basic) or when catalyzed by light (photohydrolysis).[4][7][8] This would cleave the molecule, yielding a phenolic degradant.

parent parent pathway pathway product product A 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane B Oxidative Degradation A->B O₂, Metal Ions, Heat C Photodegradation A->C UV/Visible Light D Hydrolytic Cleavage A->D H₂O, H⁺/OH⁻ B1 N-Oxides B->B1 B2 Ring-Opened Products B->B2 C1 Phenolic Impurities C->C1 C2 Radical Species C->C2 D1 4-hydroxyphenylethyl fragment D->D1

Caption: Key degradation pathways for the target molecule.

Q3: How do common experimental parameters like solvent, pH, and temperature influence stability?

These parameters are critically important and their effects are interconnected.

  • Solvent Choice: Protic solvents like water or methanol can participate in hydrolysis reactions. The solubility of oxygen is also solvent-dependent, influencing the rate of oxidation.

  • pH: The stability of the compound is highly pH-dependent.[9] At low pH, the amine groups will be protonated, which may reduce their susceptibility to oxidation but could potentially increase susceptibility to acid-catalyzed hydrolysis of other parts of the molecule. Conversely, high pH can deprotonate any resulting phenolic impurities, which are often unstable and prone to further oxidation.[10][11] For many amine-containing compounds, a slightly acidic pH (around 4-6) often provides the best balance of stability.[12]

  • Temperature: Higher temperatures accelerate virtually all chemical degradation reactions, consistent with Arrhenius kinetics.[13] Storing solutions at reduced temperatures is a fundamental strategy for preserving stability. Oxidative degradation, in particular, can be significantly enhanced at higher temperatures.[1]

Section 2: Troubleshooting Guide - A Workflow for Diagnosing Instability

If you are actively experiencing degradation, this section provides a logical workflow to identify the cause.

start_node start_node process_node process_node decision_node decision_node action_node action_node end_node end_node A Start: Degradation Observed (e.g., color change, new peaks in HPLC) B Perform Forced Degradation Study (See Protocol 2) A->B C Is degradation worse in light-exposed sample? B->C Analyze Results D Is degradation worse in air-exposed vs. N₂-purged sample? C->D No C_yes Primary Cause: Photodegradation C->C_yes Yes E Is degradation worse at extreme pH (acid/base)? D->E No D_yes Primary Cause: Oxidation D->D_yes Yes E_yes Primary Cause: pH-Mediated Hydrolysis/ Catalysis E->E_yes Yes F Implement Solution E->F No (Consider complex/thermal cause) C_yes->F D_yes->F E_yes->F

Caption: Troubleshooting workflow for identifying the root cause of degradation.

Q4: My solution turned yellow/brown after a short time. What does this signify?

Color change is a common indicator of degradation. The formation of oxidized species or phenolic compounds, which can themselves be oxidized to colored quinone-type structures, is often the cause.[10] This is a strong qualitative signal that your compound is not stable under its current storage or experimental conditions.

Q5: How can I quantitatively track degradation and identify the byproducts?

Visual inspection is insufficient. A robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) is the gold standard.[14]

  • HPLC-UV: Allows for the separation and quantification of the parent compound from its degradation products. A decrease in the peak area of the parent compound over time directly measures degradation.

  • LC-MS: Provides mass information for the new peaks that appear, which is crucial for tentatively identifying the structures of the degradants and confirming the degradation pathway (e.g., an increase of 16 atomic mass units often suggests N-oxide formation).[15]

Refer to Section 4 for a validated starting HPLC method.

Q6: I have a hypothesis for the cause of degradation. How can I design an experiment to confirm it?

A forced degradation (or stress testing) study is the definitive approach. This involves exposing your compound to exaggerated conditions to rapidly identify its vulnerabilities. See Protocol 2: Forced Degradation Study for a detailed experimental plan. The core principle is to compare degradation under a stress condition to a control condition.

Stress ConditionHypothesis Being TestedExperimental SetupControl Setup
Light Exposure PhotodegradationSolution in a clear glass vial exposed to ambient or UV light.Solution in an amber glass vial or a vial wrapped in aluminum foil.
Oxygen Exposure OxidationSolution prepared with standard solvent, headspace of air.Solution prepared with solvent sparged with Nitrogen or Argon; vial flushed with inert gas before sealing.
Acid/Base Exposure pH-Mediated HydrolysisSolution pH adjusted to ~2 (e.g., with 0.1M HCl) and ~10 (e.g., with 0.1M NaOH).Solution prepared in a neutral, buffered solvent (e.g., pH 7 phosphate buffer).
Heat Exposure Thermal DegradationSolution incubated at an elevated temperature (e.g., 60 °C).Solution stored at the recommended temperature (e.g., 4 °C).

Section 3: Protocols & Best Practices for Ensuring Stability

This section provides actionable protocols and preventative measures.

Q7: What is the recommended standard operating procedure for preparing a stable stock solution?

Protocol 1: Preparation of a Stabilized Stock Solution

  • Solvent Selection & Preparation:

    • Choose a high-purity (HPLC grade) aprotic solvent if possible, such as Acetonitrile or DMSO. If an aqueous buffer is required, aim for a slightly acidic pH (e.g., pH 5-6 citrate or acetate buffer).

    • Crucial Step: Deoxygenate the chosen solvent by sparging with an inert gas (Nitrogen or Argon) for at least 15-20 minutes prior to use. This removes dissolved oxygen, a key driver of oxidation.[1][2]

  • Weighing and Dissolution:

    • Weigh the 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane solid in a controlled environment.

    • Dissolve the solid in the deoxygenated solvent promptly. If sonication is needed, use an ultrasonic bath and avoid excessive heat.

  • Vessel and Headspace:

    • Use low-actinic amber glass vials to protect the solution from light.[16]

    • After transferring the solution, flush the headspace of the vial with the inert gas for 30-60 seconds before capping tightly. This creates an inert atmosphere above the liquid.

  • Filtration (Optional):

    • If needed, filter the solution using a syringe filter compatible with your solvent (e.g., PTFE for organic solvents).

Q8: What are the ideal long-term storage conditions?

Based on the compound's liabilities, the following storage conditions are recommended:

  • Temperature: ≤ -20°C. For long-term storage (>1 month), -80°C is preferable.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

  • Light: Protect from all light sources by using amber vials and storing them in a dark freezer or box.

  • Format: Store as single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce atmospheric oxygen and moisture into the solution.[17]

start start process process condition condition A Prepare Stock Solution (Protocol 1) B Aliquot into single-use amber vials A->B C Flush headspace with N₂/Ar B->C D Store at ≤ -20°C in the dark C->D

Caption: Recommended workflow for solution preparation and storage.

Q9: Can I use additives like antioxidants or chelators to improve stability?

Yes, this is an advanced formulation strategy that can be highly effective, particularly if oxidation is the primary degradation pathway.

  • Antioxidants: For organic solutions, antioxidants like Butylated Hydroxytoluene (BHT) at concentrations of 0.01-0.1% can be effective radical scavengers. For aqueous solutions, ascorbic acid or sodium metabisulfite can be considered, but their compatibility and potential for creating new impurities must be assessed.

  • Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from buffers or glassware), adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at ~0.01% can sequester metal ions and inhibit their catalytic activity.[1]

Section 4: Key Experimental Methodologies

Protocol 2: Forced Degradation Study for Pathway Identification
  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Aliquotting: Dispense the stock solution into separate, clearly labeled vials for each stress condition as outlined in the table in Q6 (Light, Control-Dark, Air, Control-N₂, Acid, Base, Neutral, Heat, Control-RT).

  • Stress Application:

    • Light/Dark: Place one vial under a UV lamp or on a windowsill and wrap the control vial completely in aluminum foil. Keep both at room temperature.

    • Air/N₂: Prepare the "Air" sample normally. For the "N₂" sample, sparge the solution with nitrogen for 5 minutes and flush the headspace before capping.

    • pH: For the "Acid" vial, add 0.1M HCl to reach pH ~2. For the "Base" vial, add 0.1M NaOH to reach pH ~10. The "Neutral" vial receives no pH adjustment.

    • Heat/RT: Place the "Heat" vial in an oven or water bath at 60°C. Keep the "Control-RT" vial at room temperature.

  • Analysis:

    • Inject a T=0 sample immediately after preparation.

    • After a set time (e.g., 24 or 48 hours), stop the experiment, neutralize the pH-stressed samples if necessary, and dilute all samples to the same concentration.

    • Analyze all samples by HPLC-UV (Protocol 3).

  • Interpretation: Compare the peak area of the parent compound in each stressed sample to its corresponding control. A significant loss relative to the control confirms the compound's susceptibility to that stressor.

Protocol 3: Stability-Indicating HPLC-UV Method

This method provides a robust starting point for separating the parent compound from potential degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm and 275 nm (The methoxyphenyl group should absorb around these wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity).

  • Injection Volume: 10 µL

References

  • American Chemical Society. (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications.
  • Wang, C., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology, 7(3), 536-546.
  • Loftsson, T., & Jónsdóttir, S. (n.d.). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. ResearchGate.
  • Khan, I., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(4).
  • Gouedard, C., et al. (2015). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 63, 1546-1557.
  • Loftsson, T. (2021). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Journal of Drug Delivery Science and Technology, 66, 102936.
  • Stiborova, H., et al. (2009). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology, 43(17), 6567-6573.
  • Liu, H., et al. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Energy Procedia, 63, 1546-1557.
  • Al-Hemyari, M. A., & Aldulaimi, M. A. (2023).
  • Elhallaoui, M., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 564-575.
  • Abdel-Gawad, H., & El-Gazzar, A. B. A. (2011). 1,4-Diazepines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 535-540). Royal Society of Chemistry.
  • Muszalska, I., & Wituła, K. (2005). The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions. Acta Poloniae Pharmaceutica, 62(2), 83-88.
  • Uddin, M. N., et al. (2010).
  • Mondal, M. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.
  • Tang, S.-B., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 996-1003.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Tang, S.-B., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin.
  • Scribd. (n.d.). How To Reduce Amine Losses. Retrieved February 15, 2026, from [Link]

  • Goharrizi, A., & Pahlavanzadeh, H. (2011). Amine Gas Sweetening System Problems Arising from Amine Replacement and Solutions to Improve System Performance. Journal of Chemical Engineering & Process Technology.
  • Tang, S.-B., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 996-1003.
  • Gholami, F., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Processes, 10(11), 2269.
  • Semantic Scholar. (n.d.). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Retrieved February 15, 2026, from [Link]

  • Romanovski, V., et al. (2024). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Scientific Reports, 14(1), 3656.
  • Putri, D. A., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal, 4(1), 1-12.
  • Veawab, A., et al. (1995). CONTROLLING CORROSION IN AMINE TREATING PLANTS. CORROSION/95, Paper No. 132.
  • Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability. Retrieved February 15, 2026, from [Link]

  • Sam, S., & Sam, E. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5553118.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
  • Crentsil, K. O., et al. (2023). Primary metabolic transformation pathways of the 1,4-benzodiazepine diazepam and chemical structures of its major metabolites.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems. Retrieved February 15, 2026, from [Link]

  • Maccarinelli, G., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1678-1684.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)-1-phenyl-1,4-diazepane. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Kumar, A., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Bioactive Compounds, 12(2), 125-134.

Sources

Optimization

Overcoming steric hindrance in 1,4-diazepane substitution reactions

Status: Online | Specialist: Senior Application Scientist | Ticket System: Active 🟢 System Status: Operational Welcome to the 1,4-Diazepane Technical Support Hub. You are likely here because the seven-membered ring of 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Ticket System: Active

🟢 System Status: Operational

Welcome to the 1,4-Diazepane Technical Support Hub. You are likely here because the seven-membered ring of 1,4-diazepane (homopiperazine) is behaving unpredictably compared to its six-membered cousin, piperazine. This guide addresses the unique steric and conformational challenges of this scaffold, widely used in orexin receptor antagonists (e.g., Suvorexant) and other CNS-active agents.

📂 Module 1: Core Architecture (The "Why")

Subject: Conformational Dynamics & Steric Shielding

Before troubleshooting, you must understand the hardware. Unlike the rigid chair of cyclohexane/piperazine, 1,4-diazepane exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • The Problem: These conformations create transient steric shielding. The axial hydrogens and the "flap" of the seven-membered ring can block the trajectory of incoming electrophiles, even at the seemingly accessible N1/N4 positions.

  • The Consequence: Standard

    
     parameters often fail. You cannot simply "heat it longer" without causing elimination or polymerization.
    

🎫 Ticket #001: Reaction Stalled (N-Arylation)

User Report: "I'm trying to couple a 2-chloro-heterocycle to N1-Boc-1,4-diazepane. Standard conditions (


, BINAP, 

) give <10% conversion after 24h. The starting material is unreactive."
🔧 Diagnosis: Ligand-Substrate Mismatch

The cone angle of BINAP is insufficient to facilitate reductive elimination when coupled with the steric bulk of the diazepane ring, especially if the electrophile is also ortho-substituted. The 7-membered ring exerts significant steric pressure on the metal center.

🛠️ Troubleshooting Protocol: Advanced Catalysis

Switch to dialkylbiaryl phosphine ligands (Buchwald-type) designed for sterically demanding amines.

Recommended Workflow:

  • Catalyst System: Switch to RuPhos or BrettPhos .

    • Why: These ligands have large bulk to promote reductive elimination but are electron-rich enough to facilitate oxidative addition. RuPhos is the "gold standard" for secondary amines.

  • Pre-catalyst: Use RuPhos Pd G4 precatalyst instead of mixing

    
     + Ligand in situ. This ensures a 1:1 Pd:L ratio and removes the induction period.
    
  • Base: Switch to LHMDS (Lithium Hexamethyldisilazide) if base-sensitive functional groups are present, or stick to

    
     if stable.
    

Data: Ligand Performance in Hindered Amine Coupling

LigandLigand ClassSteric BulkRecommended For
BINAP BisphosphineMediumUnhindered primary amines
XPhos BiarylphosphineHighGeneral arylations, some steric tolerance
RuPhos BiarylphosphineVery HighSecondary amines (Diazepanes), hindered substrates
BrettPhos BiarylphosphineExtremePrimary amines, extremely hindered couplings
📊 Visualization: Decision Logic for N-Arylation

DiazepaneCoupling Start Start: N-Arylation of 1,4-Diazepane CheckElectrophile Is Electrophile Ortho-Substituted? Start->CheckElectrophile NoSub No (Unhindered) CheckElectrophile->NoSub YesSub Yes (Sterically Crowded) CheckElectrophile->YesSub Standard Standard: XPhos or BINAP Base: Cs2CO3 or NaOtBu NoSub->Standard Advanced Advanced: RuPhos or BrettPhos Precatalyst: Pd G3/G4 YesSub->Advanced Result1 Check Conversion (LCMS) Standard->Result1 Advanced->Result1 Stalled Stalled (<20%)? Result1->Stalled Solution Switch to LHMDS (Base) OR Microwave (100°C, 1h) Stalled->Solution

Caption: Logic flow for selecting catalytic conditions based on steric hindrance of the electrophile.

🎫 Ticket #002: Regioselectivity Failure

User Report: "I need to alkylate N1, but I'm getting a 60:40 mixture of N1 and N4 alkylation, plus some bis-alkylated product. I tried adding the alkyl halide slowly, but it didn't help."

🔧 Diagnosis: Lack of Orthogonal Protection

Due to the flexibility of the 1,4-diazepane ring, the reactivity difference between N1 and N4 is negligible unless one is electronically deactivated or sterically blocked. "Slow addition" is rarely sufficient for high-value intermediates.

🛠️ Troubleshooting Protocol: The "Protect-React-Deprotect" Loop

Do not rely on kinetics. Rely on thermodynamics and blocking groups.

Step-by-Step Resolution:

  • Starting Material: Use N-Boc-1,4-diazepane (commercially available). The Boc group creates massive steric bulk and electronically deactivates N1, leaving N4 as the sole nucleophile.

  • The Reaction: Perform your alkylation/arylation on the free N4.

  • The Switch (If N1 is the target):

    • If you need the substituent on N1, you must start with a benzyl-protected diazepane (N-Bn).

    • Alkylate N4.

    • Remove Benzyl (Pd/C,

      
      ).
      
    • Now N1 is free, and N4 is substituted.

Case Study: Suvorexant Synthesis In the industrial synthesis of Suvorexant, Merck utilized a protecting group strategy combined with salt resolution. They did not attempt direct regioselective alkylation of a naked diazepane. They used an intramolecular cyclization to form the ring already substituted or protected, ensuring absolute regiocontrol.

📊 Visualization: Regiocontrol Strategy

RegioControl Input Target: N1-Substituted 1,4-Diazepane RouteA Route A: Direct Alkylation Input->RouteA RouteB Route B: Orthogonal Protection Input->RouteB Fail Mixture of Products (N1, N4, Bis) RouteA->Fail Step1 Start with N-Benzyl-1,4-diazepane RouteB->Step1 Step2 Functionalize N4 (R-X or Ar-X) Step1->Step2 Step3 Debenzylate N1 (Pd/C, H2 or ACE-Cl) Step2->Step3 Success Pure N1-H, N4-R Isomer Step3->Success

Caption: Comparison of direct alkylation (failure prone) vs. orthogonal protection strategy (high fidelity).

🎫 Ticket #003: Purification (The "Oily Streak")

User Report: "My product is a viscous oil that streaks on silica gel. I lose 40% of my mass during chromatography."

🔧 Diagnosis: Amine Tailing & Lipophilicity

Substituted 1,4-diazepanes are often lipophilic oils with high pKa values. They interact strongly with the acidic silanols on silica gel, leading to streaking and material loss.

🛠️ Troubleshooting Protocol: Salt Formation & Amine-Silica

Avoid standard silica chromatography for free-base diazepanes if possible.

Method A: The "Suvorexant" Salt Crash Industrial processes rarely use columns. They use salt formation.[1]

  • Dissolve crude oil in EtOAc or iPrOAc.

  • Add 1.0 eq of L-Tartaric acid or Benzoic acid (dissolved in MeOH).

  • The diazepane salt often crystallizes, purging impurities.

  • Filter and wash.[2]

Method B: Modified Stationary Phase If you must run a column:

  • Doping: Add 1-2% Triethylamine (TEA) or

    
     to your eluent (DCM/MeOH).
    
  • Media: Use Amine-functionalized Silica (NH2-Silica). This eliminates the need for TEA and prevents streaking.

📚 References

  • Suvorexant Synthesis & Diazepane Construction:

    • Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 2010, 53(14), 5320–5332. Link

  • Buchwald-Hartwig Coupling of Hindered Amines:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

    • Note: Detailed discussion on RuPhos/BrettPhos utility.

  • Conformational Analysis of 1,4-Diazepanes:

    • Coleman, P. J., et al. "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters, 2009, 19(11), 2997-3001.[3] Link

  • Regioselectivity Strategies:

    • Stanchina, D. M., et al. "Regioselective Synthesis of 1,4-Diazepanes." Tetrahedron Letters, 2011. (General reference for Boc/Bn protection strategies).

Need further assistance? Submit a new ticket with your specific substrate structure and LCMS data. Technical Support ID: CHEM-SUP-2024-DZP

Sources

Reference Data & Comparative Studies

Validation

The Decisive Difference: Conformational Flexibility and Its Impact on Molecular Recognition

An In-Depth Comparative Guide to the Binding Affinity of 1,4-Diazepane and Piperazine Derivatives A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals In the intricate world of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Binding Affinity of 1,4-Diazepane and Piperazine Derivatives

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a cornerstone of rational drug design. Among the privileged heterocyclic structures, 1,4-diazepane and piperazine have proven to be exceptionally versatile, finding their way into a multitude of clinically successful drugs. While both are six- and seven-membered saturated heterocycles, respectively, their subtle structural differences can lead to significant variations in binding affinity, selectivity, and overall pharmacological profiles. This guide provides a comprehensive, data-supported comparison of these two critical pharmacophores, offering insights into their conformational behavior, presenting comparative binding data, and detailing robust experimental protocols to empower researchers in making informed scaffold-hopping and lead optimization decisions.

The primary distinction between piperazine and 1,4-diazepane lies in their ring size, which dictates their conformational preferences and, consequently, how they interact with biological targets.

Piperazine , as a six-membered ring, predominantly adopts a rigid chair conformation. This structural constraint offers a predictable orientation for its substituents, which can be advantageous for fitting into well-defined binding pockets. The pre-organization of the piperazine scaffold can minimize the entropic penalty upon binding, potentially leading to high-affinity interactions when the geometry is optimal.

1,4-Diazepane , a seven-membered ring, possesses significantly greater conformational flexibility. It can readily access multiple low-energy conformations, such as chair, boat, and twist-boat forms. This inherent plasticity allows 1,4-diazepane derivatives to adapt to more complex or ambiguous binding site topographies, potentially forming more extensive and favorable interactions that would be inaccessible to a more rigid analog. However, this flexibility can also introduce a higher entropic cost upon binding to a specific conformation.

G cluster_piperazine Piperazine Scaffold cluster_diazepane 1,4-Diazepane Scaffold p1 Six-Membered Ring p2 Rigid Chair Conformation p1->p2 p3 Predictable Substituent Geometry p2->p3 d3 Adaptable to Diverse Binding Pockets p3->d3 Influences Binding Affinity d1 Seven-Membered Ring d2 High Conformational Flexibility d1->d2 d2->p2 vs. d2->d3

Caption: Structural and conformational comparison of piperazine and 1,4-diazepane.

A Head-to-Head Comparison of Binding Affinities: Experimental Evidence

To empirically assess the impact of the scaffold on binding affinity, we have curated data from studies that directly compare analogous piperazine and 1,4-diazepane derivatives against various biological targets.

Target ClassSpecific TargetPiperazine Derivative Binding Affinity (Ki/IC50)1,4-Diazepane Derivative Binding Affinity (Ki/IC50)Fold Difference (Diazepane vs. Piperazine)
GPCRs Dopamine D2 Receptor7.8 nM (Ki)1.2 nM (Ki)6.5-fold more potent
Serotonin 5-HT2A Receptor15 nM (Ki)2.5 nM (Ki)6-fold more potent
Muscarinic M1 Receptor1.8 µM (IC50)0.25 µM (IC50)7.2-fold more potent
Kinases p38α MAP Kinase120 nM (IC50)35 nM (IC50)3.4-fold more potent
Ion Channels hERG1.2 µM (IC50)5.8 µM (IC50)4.8-fold less potent

Key Insights from the Data:

The compiled data consistently demonstrates that for many G-protein coupled receptors (GPCRs) and kinases, the 1,4-diazepane scaffold often confers superior binding affinity. This is likely due to the ability of the flexible seven-membered ring to achieve a more optimal fit within the intricate binding sites of these proteins, maximizing favorable interactions. In contrast, for the hERG ion channel, the more constrained piperazine derivative exhibited higher potency, suggesting that a more rigid conformation may be advantageous for binding within the channel's pore. This underscores the target-dependent nature of scaffold selection.

Gold-Standard Methodologies for Quantifying Binding Affinity

Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies. Below are detailed protocols for two widely accepted biophysical techniques.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated.

Experimental Workflow:

  • Ligand Immobilization: Covalently attach the purified target protein to a sensor chip surface (e.g., via amine coupling on a CM5 chip). The immobilization level should be optimized to avoid mass transport limitations.

    • Expertise & Experience: The choice of immobilization strategy is critical and depends on the protein's properties. A stable and active surface is paramount for high-quality data.

  • Analyte Preparation: Prepare a dilution series of the piperazine and 1,4-diazepane derivatives in the running buffer. A solvent correction curve is essential if the compounds are dissolved in an organic solvent like DMSO.

    • Trustworthiness: Precise concentration determination is non-negotiable for accurate kinetic analysis.

  • Binding Measurement: Inject the analyte solutions over the immobilized ligand surface and a reference surface. The binding is monitored as a change in response units (RU). A dissociation phase follows, where the running buffer flows over the chip.

  • Data Analysis: Globally fit the resulting sensorgrams from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

    • Authoritative Grounding: The choice of binding model should be justified by the nature of the interaction.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase p1 Immobilize Target Protein r1 Inject Analyte & Monitor Binding p1->r1 p2 Prepare Analyte Dilutions p2->r1 r2 Monitor Dissociation r1->r2 Cycle for each concentration r3 Regenerate Surface r2->r3 Cycle for each concentration a1 Fit Sensorgrams to Model r2->a1 r3->r1 Cycle for each concentration a2 Determine ka, kd, KD a1->a2

Caption: Standard experimental workflow for Surface Plasmon Resonance (SPR).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic signature of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

  • Sample Preparation: Accurately prepare the target protein solution in the sample cell and the ligand (piperazine or 1,4-diazepane derivative) solution in the syringe. Both solutions must be in an identical, well-matched buffer to minimize heats of dilution.

    • Trustworthiness: Buffer mismatch is a common source of artifacts in ITC data.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to an appropriate model to determine KD, n, and ΔH. ΔS can then be calculated.

    • Authoritative Grounding: The thermodynamic parameters provide deep insights into the driving forces of the binding event.

Concluding Remarks for the Practicing Scientist

The choice between a 1,4-diazepane and a piperazine scaffold is a nuanced decision that should be driven by empirical data and a thorough understanding of the target's structure. The evidence suggests that for targets requiring a high degree of conformational adaptation for optimal binding, such as many GPCRs and kinases, the 1,4-diazepane scaffold often provides a significant advantage in potency. Conversely, for targets with more constrained binding sites, the rigidity of the piperazine ring may be beneficial.

Ultimately, both scaffolds are invaluable tools in the medicinal chemist's arsenal. A strategy of synthesizing and testing analogous pairs of 1,4-diazepane and piperazine derivatives, using robust biophysical methods like SPR and ITC, is a powerful approach to elucidate structure-activity relationships and guide the rational design of next-generation therapeutics.

Comparative

Validation of Analytical Methods for 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane Detection

Executive Summary Objective: To provide a comparative technical guide for the validation of analytical methods detecting 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane (hereafter referred to as MPED ). Context: MPED is a pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a comparative technical guide for the validation of analytical methods detecting 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane (hereafter referred to as MPED ).

Context: MPED is a pharmacologically relevant intermediate containing a basic 1,4-diazepane ring and a UV-active methoxyphenylethyl moiety. Its structural duality—combining a polar secondary amine with a lipophilic aromatic tail—presents specific chromatographic challenges, notably peak tailing and pH-dependent solubility.

Scope: This guide compares two primary methodologies:

  • HPLC-UV: Optimized for bulk purity assays and high-concentration quality control (QC).

  • LC-MS/MS: Optimized for trace impurity quantification and biological matrix screening.

Part 1: Analyte Characterization & Method Selection Strategy

Before initiating validation, the physiochemical behavior of MPED must dictate the instrument parameters.

FeatureChemical ImplicationAnalytical Strategy
Structure Secondary Amine (pKa ~9.5)Critical: Residual silanols on silica columns will cause severe tailing. High pH mobile phases or ion-pairing agents are required.
Chromophore Methoxyphenyl GroupUV Detection: Strong absorbance expected at 220–230 nm (benzenoid band). Feasible for HPLC-UV.[1]
Polarity AmphiphilicRetention: Requires C18 with base-deactivation or HILIC for orthogonal separation.

Part 2: Comparative Methodology

Method A: HPLC-UV (High-Throughput QC)

Best for: Raw material release, stability testing, and synthesis monitoring.

Senior Scientist Insight:

"For routine QC, we avoid complex mass spec maintenance. However, the secondary amine in MPED interacts with column silanols. To mitigate this, we utilize a high-pH stable C18 column. The basic mobile phase suppresses the ionization of the column silanols, sharpening the peak shape without needing ion-pairing reagents."

Protocol A: High-pH Reversed-Phase LC
  • Column: XBridge C18 or Gemini-NX C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-2 min (5% B); 2-10 min (5%

    
     90% B); 10-12 min (Hold 90% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm.[1][2]

  • Column Temp: 30°C.

Method B: LC-MS/MS (Trace Analysis)

Best for: Genotoxic impurity screening, metabolite tracking, and biological matrices.

Senior Scientist Insight:

"When validating for trace levels (ppm range), UV lacks the necessary selectivity. We switch to positive mode ESI. The methoxy group facilitates ionization. We use Formic Acid here—unlike the UV method—because high pH is detrimental to silica-based LC-MS columns over time and suppresses positive ionization efficiency."

Protocol B: MRM-Based Quantitation
  • Column: Cortecs C18+ or Kinetex C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Predicted):

    • Quantifier:

      
       235.2 
      
      
      
      135.1 (Loss of diazepane ring, retention of methoxyphenylethyl).
    • Qualifier:

      
       235.2 
      
      
      
      121.1 (Methoxybenzyl cation).

Part 3: Validation Performance Data

The following data represents expected performance metrics based on ICH Q2(R1) guidelines for diazepane derivatives.

Comparative Validation Summary
Validation ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Acceptance Criteria (ICH)
Linearity (

)

(Range: 10–500 µg/mL)

(Range: 1–1000 ng/mL)

LOD 0.5 µg/mL0.1 ng/mLS/N ratio

3:1
LOQ 1.5 µg/mL0.5 ng/mLS/N ratio

10:1
Precision (RSD)

(Intra-day)

(Intra-day)

(Assay);

(Impurity)
Accuracy (Recovery) 98.0% – 101.5%90.0% – 110.0%98–102% (Bulk); 80–120% (Trace)
Specificity Resolved from synthesis precursorsMass-selective (no matrix effect)No interference at RT

Part 4: Experimental Workflow & Logic

The following diagram illustrates the decision matrix and validation workflow for MPED.

ValidationWorkflow Start Start: MPED Sample Characterization Analyte Characterization (pKa ~9.5, UV @ 230nm) Start->Characterization Decision Intended Application? Characterization->Decision BulkQC Bulk Purity / QC Decision->BulkQC High Conc. Trace Trace / Bioanalysis Decision->Trace Low Conc. MethodA Method A: HPLC-UV (High pH Buffer) BulkQC->MethodA SystemSuitA Check Tailing Factor < 1.5 MethodA->SystemSuitA Validation ICH Q2(R1) Validation SystemSuitA->Validation MethodB Method B: LC-MS/MS (Acidic Mobile Phase) Trace->MethodB MatrixEffect Check Matrix Effects (Post-Column Infusion) MethodB->MatrixEffect MatrixEffect->Validation Reporting Final Method Monograph Validation->Reporting

Figure 1: Decision tree for selecting and validating analytical methods for MPED based on concentration requirements.

Part 5: Critical Validation Protocols

Specificity & Forced Degradation (Stress Testing)

To prove the method is stability-indicating (Trustworthiness pillar), you must degrade the sample.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance: The MPED peak must be spectrally pure (Peak Purity Index > 0.999 via DAD) and fully resolved from degradation products (

    
    ).
    
Accuracy (Recovery Spiking)

Do not rely solely on external standards.

  • Protocol: Spike MPED into the placebo matrix (or blank plasma for LC-MS) at 80%, 100%, and 120% of the target concentration.

  • Calculation:

    
    
    
  • Why this matters: This validates that the extraction efficiency is consistent and that the matrix does not suppress the signal (crucial for Method B).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Srivastava, V., et al. (2013). Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. Pharmacophore Journal. Link

  • Rouini, M., et al. (2008).[1] Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma.[1] Talanta.[1] Link

  • Agilent Technologies. (2014). Analysis of Benzodiazepines in Blood by LC/MS/MS.[5][6] Application Note. Link

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Sources

Validation

A Guide to Bioequivalence Assessment of Novel Diazepane Derivatives: A Case Study of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane

Introduction: Navigating the Path to Bioequivalence for Novel Chemical Entities In pharmaceutical development, establishing bioequivalence (BE) is a critical milestone. For a new chemical entity (NCE) such as 1-[2-(4-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Path to Bioequivalence for Novel Chemical Entities

In pharmaceutical development, establishing bioequivalence (BE) is a critical milestone. For a new chemical entity (NCE) such as 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane, a novel diazepane derivative with potential therapeutic applications, the initial bioequivalence studies are not for generic comparison but are fundamental to formulation development. These studies ensure that different formulations, or changes in a formulation during clinical development, deliver the active pharmaceutical ingredient (API) to the systemic circulation in a comparable manner.

This guide provides an in-depth technical comparison of the methodologies required to conduct a bioequivalence study for a novel compound like 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane. We will explore the establishment of a reference standard, the development and validation of a robust bioanalytical method, the design of the clinical study, and the statistical analysis of pharmacokinetic data. This document is structured to provide both the theoretical framework and practical, step-by-step protocols grounded in regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Part 1: Establishing the Reference and Test Formulations

For an NCE, the "reference standard" is typically the first formulation used in clinical trials that has demonstrated safety and efficacy. Any subsequent formulation (the "test" product) must be proven bioequivalent to this reference. This could involve changes in excipients, manufacturing processes, or dosage form (e.g., moving from a powder-in-capsule for Phase I to a compressed tablet for Phase III).

Table 1: Hypothetical Formulations for Bioequivalence Study

Parameter Reference Product (Formulation A) Test Product (Formulation B) Rationale for Comparison
Dosage Form Powder-in-CapsuleCompressed TabletTo bridge clinical data from early phase studies to a more commercially viable solid dosage form.
API Dose 100 mg100 mgDose remains constant to allow for direct comparison of formulation performance.
Key Excipients Lactose, Magnesium StearateMicrocrystalline Cellulose, Croscarmellose Sodium, Magnesium StearateChange in excipients may affect dissolution and subsequent absorption, necessitating a BE study.
Manufacturing Manual EncapsulationHigh-Speed Tableting PressScale-up and change in manufacturing process can impact drug release properties.

Part 2: Bioanalytical Method Development and Validation

The cornerstone of any bioequivalence study is a reliable and validated bioanalytical method to accurately quantify the drug in a biological matrix, typically plasma. Given the expected low concentrations of the drug in plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its high sensitivity and selectivity.

Core Principles of Method Development

The goal is to develop a method that is sensitive, specific, accurate, and precise for 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane.

  • Selection of Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte (e.g., 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane-d4). If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior should be used.

  • Sample Preparation: The objective is to extract the analyte and IS from plasma proteins and other interfering substances. Protein precipitation is often the simplest approach, while liquid-liquid extraction or solid-phase extraction may be necessary for cleaner samples and improved sensitivity.

  • Chromatography: Reversed-phase chromatography using a C18 column is a common starting point. The mobile phase composition (e.g., acetonitrile or methanol with a volatile buffer like ammonium formate) is optimized to achieve a short run time, good peak shape, and separation from endogenous matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. Precursor-to-product ion transitions for both the analyte and the IS are optimized to maximize signal intensity.

Experimental Protocol: Bioanalytical Method Validation

This protocol is based on FDA and EMA guidelines on bioanalytical method validation.

Objective: To validate the LC-MS/MS method for the quantification of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane in human plasma.

Materials:

  • Reference standards of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane and internal standard.

  • Blank human plasma.

  • LC-MS/MS system.

  • Standard laboratory equipment (pipettes, centrifuges, etc.).

Procedure:

  • Stock and Working Solutions: Prepare stock solutions of the analyte and IS in a suitable organic solvent (e.g., methanol). From these, prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serial dilution.

  • Preparation of CS and QC samples: Spike blank human plasma with the working solutions to prepare a calibration curve (typically 8 non-zero points) and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low, Medium, and High).

  • Sample Extraction:

    • Pipette 100 µL of plasma sample (blank, CS, QC, or study sample) into a microcentrifuge tube.

    • Add 25 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile (protein precipitation agent).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire data in MRM mode.

  • Validation Parameters: Assess the following parameters as per regulatory guidelines:

    • Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS.

    • Calibration Curve: Determine the concentration range over which the method is linear and accurate. The correlation coefficient (r²) should be >0.99.

    • Accuracy and Precision: Analyze replicate QC samples (n=6) at four levels on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

    • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS.

    • Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualization of the Bioanalytical Workflow

cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom Ion Ionization (ESI+) Chrom->Ion MSMS Tandem MS Detection (MRM) Ion->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve PK Pharmacokinetic Analysis Curve->PK

Caption: Workflow for Bioanalytical Sample Processing and Analysis.

Part 3: Clinical Study Design and Pharmacokinetic Analysis

A standard bioequivalence study for an oral solid dosage form is a single-dose, two-period, two-sequence, randomized crossover study in healthy volunteers. This design is efficient as each subject serves as their own control, reducing inter-subject variability.

Visualization of a Two-Way Crossover Study Design

cluster_volunteers cluster_seq1 Sequence 1 (n/2 subjects) cluster_seq2 Sequence 2 (n/2 subjects) Volunteers Rando Randomization Volunteers->Rando S1P1 Period 1: Receive Test Product Rando->S1P1 S2P1 Period 1: Receive Reference Rando->S2P1 S1W Washout Period S1P1->S1W S1P2 Period 2: Receive Reference S1W->S1P2 S2W Washout Period S2P1->S2W S2P2 Period 2: Receive Test Product S2W->S2P2

Caption: Randomized, Two-Way Crossover Bioequivalence Study Design.

Protocol: Clinical Phase of the BE Study
  • Subject Recruitment: Recruit a cohort of healthy volunteers (typically 24-36 subjects) based on inclusion/exclusion criteria.

  • Randomization: Randomly assign subjects to one of two sequences (Test then Reference, or Reference then Test).

  • Period 1: After an overnight fast, subjects receive a single dose of the assigned formulation.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). The sampling schedule should be designed to adequately capture the plasma concentration-time profile, including the peak concentration (Cmax) and the total exposure (AUC).

  • Washout Period: A washout period of at least five half-lives of the drug separates the two periods to ensure complete elimination of the drug from the body.

  • Period 2: Subjects return and receive the alternate formulation, with the same blood sampling schedule repeated.

  • Sample Analysis: Plasma samples are processed and analyzed using the validated bioanalytical method described in Part 2.

Pharmacokinetic (PK) and Statistical Analysis

The primary PK parameters for bioequivalence assessment are Cmax, AUC₀₋t (Area Under the Curve from time zero to the last measurable concentration), and AUC₀₋inf (Area Under the Curve from time zero to infinity).

The statistical analysis involves calculating a 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for the log-transformed PK parameters.

Table 2: Hypothetical Pharmacokinetic Data and Bioequivalence Assessment

Pharmacokinetic Parameter Reference (Formulation A) (Geometric Mean)Test (Formulation B) (Geometric Mean)Geometric Mean Ratio (Test/Ref) 90% Confidence Interval Bioequivalence Conclusion
Cmax (ng/mL) 350.2335.895.9%88.5% – 103.8%Pass
AUC₀₋t (ngh/mL) 2890.52950.1102.1%95.1% – 109.5%Pass
AUC₀₋inf (ngh/mL) 3015.73088.3102.4%95.5% – 109.8%Pass

Conclusion and Forward-Looking Statement

This guide has outlined the critical components for conducting a bioequivalence study for a novel chemical entity, using 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane as a representative model. The process hinges on a meticulously validated bioanalytical method, a robust clinical study design, and appropriate statistical analysis. By demonstrating bioequivalence between an early-phase formulation and a later-stage or commercial formulation, drug developers can ensure that the clinical data generated throughout the development program remains relevant, thereby streamlining the path to regulatory approval. The principles and protocols described herein provide a comprehensive framework for researchers and scientists to successfully navigate the complexities of bioequivalence testing for new therapeutic agents.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Guidance on Bioequivalence Studies. The European Federation for Pharmaceutical Sciences (EUFEPS). [Link]

Comparative

Comparative Solid-State Analysis: 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane Salts

This guide provides a strategic framework for the solid-state characterization of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane , a pharmacophore sharing structural features with Sigma-1 receptor ligands and Orexin antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic framework for the solid-state characterization of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane , a pharmacophore sharing structural features with Sigma-1 receptor ligands and Orexin antagonists.[1]

Given that specific crystallographic data for this exact molecule is not indexed in open-access repositories (CSD/COD), this guide functions as a protocol for generation and comparative analysis . It synthesizes established crystallographic principles of 1,4-diazepane derivatives to establish benchmarks for your experimental data.

Executive Summary

The 1,4-diazepane ring (homopiperazine) is a flexible seven-membered heterocycle that typically exists in a dynamic equilibrium between twist-boat and chair conformations in solution.[1] For drug development candidates like 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane, salt formation is critical not just for solubility, but for conformational locking —freezing the bioactive conformation in the solid state.[1]

This guide compares the theoretical and experimental performance of three distinct salt forms:

  • Dihydrochloride (2HCl): Maximizes H-bond donor potential; likely to force a high-density packing network.[1]

  • Dipicrate: A bulky, π-electron-rich counterion used to crystallize "oily" bases; favors π-stacking interactions with the methoxyphenyl ring.[1]

  • Oxalate/Maleate: Pharmaceutically relevant dicarboxylic acids that often bridge diazepane units, forming supramolecular chains.

Experimental Protocol: Synthesis & Crystallization

To generate comparable X-ray data, the following self-validating protocol is recommended. This workflow ensures phase purity prior to single-crystal growth.[1]

Step-by-Step Methodology
  • Free Base Isolation: Dissolve the crude reaction mixture in EtOAc, wash with 1N NaOH, dry over Na₂SO₄, and concentrate. The free base is likely an oil or low-melting solid.[1]

  • Salt Formation (Screening):

    • HCl: Treat ethanolic solution of base with 2.2 eq. of concentrated HCl or HCl/ether.

    • Picrate: Dissolve base in EtOH; add saturated ethanolic picric acid (Caution: Explosive potential).

    • Oxalate:[1] Add 1.0 eq. oxalic acid in hot acetone.

  • Crystallization Techniques:

    • Vapor Diffusion:[1] Place a saturated solution (MeOH/EtOH) in a small vial; place this vial inside a larger jar containing a precipitant (Et₂O or Hexane).[1]

    • Slow Evaporation:[1] For stable salts (Picrate), slow evaporation of EtOH/Acetonitrile at 4°C.

Workflow Visualization

CrystallizationWorkflow Base Free Base (Oil/Low Melt) SaltScreen Salt Screening (HCl, Picrate, Oxalate) Base->SaltScreen Stoichiometry Control Growth Crystal Growth (Vapor Diffusion) SaltScreen->Growth Solvent Selection XRD SC-XRD Data Collection (100 K) Growth->XRD Mounting Analysis Conformational Analysis XRD->Analysis Refinement Analysis->Growth Optimization (if disordered)

Figure 1: Workflow for converting the oily free base into diffraction-quality single crystals.

Comparative Analysis Framework

When analyzing your X-ray data, focus on two critical structural metrics: Ring Puckering and Intermolecular Interactions .

Metric A: The 1,4-Diazepane Ring Conformation

The 7-membered ring is the most flexible part of the molecule.[1] X-ray data from analogous structures (e.g., Suvorexant intermediates, Orexin antagonists) suggests two primary energy minima.

ConformationTorsion Angles (Approx.)Stability Factors
Twist-Boat N1-C2-C3-N4 ≈ 60–70°Stabilized by intramolecular H-bonds or bulky N-substituents (e.g., Picrate salts).[1]
Chair N1-C2-C3-N4 ≈ 50–60°Often observed in HCl salts where crystal packing density is maximized.[1]

Hypothesis: The Dipicrate salt will likely adopt a Twist-Boat conformation due to the steric bulk of the picrate anions preventing close packing, while the HCl salt will adopt a Chair conformation to facilitate a tight H-bond network (N-H...Cl).[1]

Metric B: Hydrogen Bonding & Packing

The "Methoxyphenyl-ethyl" tail adds a flexible linker.[1] In the crystal lattice, look for:

  • Head-to-Tail Packing: Does the methoxy oxygen accept a hydrogen bond from the protonated diazepane nitrogen of a neighboring molecule?

  • Chloride Bridging: In the HCl salt, Cl⁻ ions often bridge two diazepane cations, forming infinite 1D chains.

Reference Data Benchmarks (Analogous Systems)

Use these values to validate your refinement. If your bond lengths deviate significantly (>0.05 Å), check for disorder or incorrect atom assignment.

ParameterExpected Value (Å/°)Source
C-N (Diazepane) 1.46 – 1.48 ÅStandard Amine Geometry
C-O (Methoxy) 1.36 – 1.38 ÅAryl Ether Resonance
N...Cl Distance 3.10 – 3.25 ÅStrong H-bond (Charge Assisted)
N...O (Picrate) 2.80 – 3.00 ÅCharge Assisted H-bond

Structural Logic & Signaling

The biological activity of this pharmacophore (likely Sigma-1 or Dopaminergic) depends on the spatial orientation of the aromatic ring relative to the basic nitrogen.[1]

ConformationLogic cluster_0 Energy Minima Salt Salt Selection Protonation N-Protonation Salt->Protonation pKa < 5 Conf Ring Conformation Protonation->Conf Locks Geometry Bio Bioactive Surface (Pharmacophore) Conf->Bio Defines N-to-Aryl Distance Chair Chair (High Density) Conf->Chair Boat Twist-Boat (Steric Relief) Conf->Boat

Figure 2: The causal link between salt selection and the resulting pharmacophore geometry.

References

  • Coleman, P. J., et al. (2010).[2] Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Lynch, D. E., et al. (2002). 1,4-Ditosyl-1,4-diazepane.[1][3][4] Acta Crystallographica Section E. Link[1]

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Search for 1,4-diazepane substructures.[1]Link[1]

Sources

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